molecular formula C18H20N6O4S B15613869 (S)-Lomedeucitinib

(S)-Lomedeucitinib

Cat. No.: B15613869
M. Wt: 419.5 g/mol
InChI Key: VWIVBQZLVAGLMH-WQRHAFOGSA-N
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Description

(S)-Lomedeucitinib is a useful research compound. Its molecular formula is C18H20N6O4S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H20N6O4S

Molecular Weight

419.5 g/mol

IUPAC Name

4-[(3-methylsulfonyl-2-pyridinyl)amino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide

InChI

InChI=1S/C18H20N6O4S/c1-19-17(26)14-11(21-15-12(29(2,27)28)4-3-7-20-15)8-13(23-24-14)22-16(25)10-9-18(10)5-6-18/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,19,26)(H2,20,21,22,23,25)/t10-/m1/s1/i1D3

InChI Key

VWIVBQZLVAGLMH-WQRHAFOGSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of BMS-986322: A Technical Whitepaper on a Novel TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986322, also known as lomedeucitinib, is a next-generation, orally bioavailable, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It is a deuterated analog of deucravacitinib (B606291) (BMS-986165) and has been developed for the treatment of various autoimmune and inflammatory diseases, with a primary focus on psoriasis. By allosterically binding to the regulatory pseudokinase (JH2) domain of TYK2, BMS-986322 effectively modulates the signaling of key cytokines such as IL-23, IL-12, and Type I interferons, which are pivotal in the pathogenesis of numerous immune-mediated disorders. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of BMS-986322, along with relevant experimental protocols and available clinical data.

Introduction: The Role of TYK2 in Autoimmunity and the Rationale for Selective Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a crucial role in cytokine signaling. Upon cytokine binding to their cognate receptors, JAKs are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs). The phosphorylated STATs then translocate to the nucleus and regulate the transcription of various genes involved in inflammation and immune responses.

While pan-JAK inhibitors have demonstrated clinical efficacy in treating autoimmune diseases, their lack of selectivity can lead to off-target effects and associated adverse events due to the inhibition of multiple cytokine pathways. TYK2 has emerged as a compelling therapeutic target as it is critically involved in the signaling of a specific subset of pro-inflammatory cytokines, including IL-23, IL-12, and Type I interferons. These cytokines are central to the pathogenesis of diseases like psoriasis, psoriatic arthritis, and lupus.

The unique structural feature of TYK2 is the presence of a pseudokinase (JH2) domain, which is catalytically inactive but plays a crucial regulatory role. Allosteric inhibition of the JH2 domain offers a promising strategy for achieving high selectivity for TYK2 over other JAK family members, thereby potentially offering an improved safety profile.

Discovery of BMS-986322: A Deuterated Deucravacitinib Analog

The discovery of BMS-986322 is a direct evolution of the research that led to deucravacitinib, the first-in-class selective TYK2 inhibitor that binds to the JH2 domain. The development of deucravacitinib involved a search for structurally diversified TYK2 JH2 ligands. BMS-986322 is a deuterated analog of deucravacitinib, a strategy often employed in medicinal chemistry to improve the metabolic profile and pharmacokinetic properties of a drug candidate. The substitution of hydrogen with deuterium (B1214612) can lead to a stronger C-D bond compared to a C-H bond, which can slow down metabolism at that position, potentially leading to increased half-life and exposure.

While a dedicated discovery publication for BMS-986322 is not yet publicly available, the development of this class of compounds at Bristol Myers Squibb has focused on optimizing potency, selectivity, and pharmacokinetic parameters. The general approach involves high-throughput screening to identify hits that bind to the TYK2 JH2 domain, followed by structure-guided medicinal chemistry to enhance the desired properties.

Mechanism of Action: Allosteric Inhibition of TYK2 Signaling

BMS-986322 functions as an allosteric inhibitor of TYK2. It selectively binds to the regulatory pseudokinase (JH2) domain, which induces a conformational change in the protein that prevents the activation of the catalytic (JH1) domain. This allosteric mechanism is key to its selectivity, as the JH2 domains of the JAK family members are more structurally diverse than the highly conserved ATP-binding sites in the JH1 domains.

By inhibiting TYK2, BMS-986322 effectively blocks the downstream signaling of key cytokines implicated in psoriasis and other autoimmune diseases:

  • IL-23 Signaling: IL-23 is a critical cytokine in the differentiation and maintenance of Th17 cells, which are major producers of pro-inflammatory cytokines like IL-17. The IL-23 receptor signals through a heterodimer of JAK2 and TYK2. Inhibition of TYK2 by BMS-986322 disrupts this signaling cascade.

  • Type I Interferon (IFN) Signaling: Type I IFNs (e.g., IFN-α, IFN-β) are involved in antiviral responses but are also implicated in the pathogenesis of autoimmune diseases like lupus. Their receptors also rely on TYK2 for signal transduction.

The signaling pathways affected by BMS-986322 are depicted in the following diagrams:

(S)-Lomedeucitinib: A Deep Dive into Target Engagement and Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Lomedeucitinib (BMS-986322) is a potent and selective, orally bioavailable inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines implicated in a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the target engagement and binding kinetics of this compound, offering valuable insights for researchers and drug development professionals working on novel therapies targeting the JAK-STAT pathway.

Core Concepts: Target Engagement and Binding Kinetics

Target engagement refers to the direct physical interaction of a drug molecule with its intended biological target within a cellular environment. Quantifying target engagement is crucial for establishing a clear link between the pharmacological activity of a compound and its therapeutic effect. This is often expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) in cellular assays.

Binding kinetics describe the rates at which a drug and its target associate (the "on-rate" or k_on_) and dissociate (the "off-rate" or k_off_). These parameters, along with the equilibrium dissociation constant (K_d_), provide a more dynamic understanding of the drug-target interaction than affinity alone and can be critical determinants of a drug's duration of action and overall efficacy.

This compound Quantitative Data Summary

While comprehensive public data on the binding kinetics of this compound is limited, available information on its cellular target engagement provides a strong indication of its potency.

ParameterValueAssay TypeTarget Pathway
IC50 47 nMCellular AssayInhibition of IFNα production downstream of IL-12/TYK2 signaling[1][2][3]

This cellular activity data demonstrates that this compound effectively engages its target, TYK2, in a physiologically relevant context, leading to the downstream inhibition of a key inflammatory cytokine.

Signaling Pathway and Experimental Workflows

To understand the context of this compound's action, it is essential to visualize the TYK2 signaling pathway and the experimental workflows used to characterize its engagement and binding.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2_inactive TYK2 (Inactive) Receptor->TYK2_inactive Recruitment & Activation TYK2_active TYK2 (Active) (Autophosphorylation) TYK2_inactive->TYK2_active Phosphorylation STAT_inactive STAT (Inactive) TYK2_active->STAT_inactive Phosphorylation STAT_active STAT (Phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization Gene_Expression Gene Expression (e.g., IFNα production) STAT_dimer->Gene_Expression Nuclear Translocation Lomedeucitinib This compound Lomedeucitinib->TYK2_inactive Inhibition

Figure 1: TYK2 Signaling Pathway Inhibition by this compound.

The following diagrams illustrate the general workflows for key assays used to determine target engagement and binding kinetics of kinase inhibitors like this compound.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Treatment (with this compound or vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble vs. Aggregated Proteins (Centrifugation) C->D E 5. Protein Quantification (e.g., Western Blot, Mass Spectrometry) D->E F 6. Data Analysis (Melt Curve Generation, EC50 determination) E->F

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.

SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow A 1. Immobilization of TYK2 Protein (on Sensor Chip) B 2. Injection of this compound (Analyte) A->B C 3. Association Phase (Real-time monitoring of binding) B->C D 4. Dissociation Phase (Buffer flow, monitoring of unbinding) C->D E 5. Regeneration of Sensor Surface D->E F 6. Data Analysis (Determination of kon, koff, Kd) D->F

Figure 3: Surface Plasmon Resonance (SPR) Workflow.

Detailed Experimental Protocols

While the specific, detailed protocols used for the development of this compound are proprietary, this section outlines generalized, yet comprehensive, methodologies for the key experiments cited.

Cellular IFNα Production Inhibition Assay (ELISA-based)

This assay is designed to measure the ability of a compound to inhibit the production of Interferon-alpha (IFNα) in a cellular context, which is a downstream event of TYK2 signaling.

1. Cell Culture and Plating:

  • Culture a human cell line known to express the relevant cytokine receptors and signaling components (e.g., peripheral blood mononuclear cells (PBMCs) or a specific immune cell line).

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound or a vehicle control (e.g., DMSO).

  • Pre-incubate the cells with the compound for a specified period (e.g., 1-2 hours) to allow for cell penetration and target binding.

3. Stimulation:

  • Prepare a solution of the stimulating cytokine (e.g., IL-12) at a concentration known to induce a robust IFNα response.

  • Add the stimulating cytokine to all wells except for the unstimulated control wells.

4. Incubation:

  • Incubate the plate for a period sufficient to allow for IFNα production and secretion into the supernatant (e.g., 24-48 hours) at 37°C in a humidified CO2 incubator.

5. Supernatant Collection and ELISA:

  • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantify the amount of IFNα in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

6. Data Analysis:

  • Generate a standard curve using the recombinant IFNα standards provided in the ELISA kit.

  • Determine the concentration of IFNα in each sample from the standard curve.

  • Plot the percentage of IFNα inhibition against the logarithm of the this compound concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

1. Cell Culture and Treatment:

  • Grow the target cells to a high confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control for a defined period.

2. Heating:

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of different temperatures for a short duration (e.g., 3-7 minutes) using a thermal cycler. One set of tubes should be left at room temperature as a non-heated control.

3. Cell Lysis:

  • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease and phosphatase inhibitors.

4. Separation of Soluble Fraction:

  • Centrifuge the cell lysates at a high speed (e.g., >16,000 x g) to pellet the aggregated, denatured proteins.

5. Protein Quantification:

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the concentration of the target protein (TYK2) in the soluble fraction using a specific and sensitive method such as Western blotting or mass spectrometry.

6. Data Analysis:

  • For a melt curve, plot the amount of soluble TYK2 as a function of temperature. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.

  • For an isothermal dose-response curve, plot the amount of soluble TYK2 at a single, optimized temperature against the concentration of this compound to determine the EC50 of target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

1. Preparation of the Sensor Chip:

2. Immobilization of TYK2:

  • Inject a solution of purified, recombinant TYK2 protein over the activated sensor surface to achieve the desired immobilization level.

  • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

3. Binding Analysis:

  • Prepare a series of dilutions of this compound in a suitable running buffer.

  • Inject the different concentrations of this compound over the immobilized TYK2 surface and a reference flow cell (without TYK2 or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Monitor the association of the compound to the protein in real-time.

  • After the association phase, switch back to the running buffer to monitor the dissociation of the compound.

4. Regeneration:

  • If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt solution) to remove any remaining bound compound from the TYK2 surface, allowing for subsequent injections.

5. Data Analysis:

  • Fit the sensorgram data (response units over time) to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

  • This fitting will yield the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_ = k_off_ / k_on_).

Conclusion

This compound is a potent TYK2 inhibitor that demonstrates significant target engagement in cellular systems. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers in the field of immunology and drug discovery. Further disclosure of direct binding kinetics and detailed biochemical assay data will be invaluable in fully elucidating the pharmacological profile of this promising therapeutic candidate.

References

Preclinical Profile of (S)-Lomedeucitinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lomedeucitinib, also known as BMS-986322, is an investigational small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It is currently under evaluation for the treatment of immune-mediated inflammatory diseases such as psoriasis and psoriatic arthritis.[1] As a deuterated form of deucravacitinib, this compound is designed to offer a distinct pharmacokinetic profile.[3] This technical guide provides a comprehensive overview of the preclinical evaluation of a TYK2 inhibitor like this compound, including its mechanism of action, and typical experimental protocols used to characterize its activity and safety profile.

Disclaimer: Publicly available preclinical data for this compound is limited. The following sections provide a general framework for the preclinical assessment of a TYK2 inhibitor, based on established methodologies in the field.

Mechanism of Action: TYK2 Inhibition

This compound selectively targets the regulatory pseudokinase (JH2) domain of TYK2. This allosteric inhibition stabilizes the enzyme in an inactive conformation, thereby blocking the downstream signaling of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[4][5] These cytokines are central to the pathogenesis of psoriasis and other autoimmune diseases, driving the differentiation and activation of T helper 1 (Th1) and Th17 cells, which in turn mediate keratinocyte hyperproliferation and tissue inflammation.[4]

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating pro-inflammatory cytokine signaling, which is inhibited by this compound.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAK Complex cluster_nucleus Nucleus cluster_drug IL-23 IL-23 Receptor Cytokine Receptor IL-23->Receptor IL-12 IL-12 IL-12->Receptor IFN IFN IFN->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT Gene_Transcription Pro-inflammatory Gene Transcription pSTAT->Gene_Transcription Dimerization & Nuclear Translocation This compound This compound This compound->TYK2 Inhibition

Caption: this compound inhibits TYK2-mediated cytokine signaling.

Preclinical Data Summary

While specific quantitative preclinical data for this compound are not publicly available, the following tables represent the types of data that would be generated in a comprehensive preclinical evaluation of a TYK2 inhibitor.

Table 1: In Vitro Kinase Selectivity
KinaseIC50 (nM)
TYK2Data not available
JAK1Data not available
JAK2Data not available
JAK3Data not available
Other KinasesData not available
Table 2: In Vivo Efficacy in a Murine Model of Psoriasis
Treatment GroupDose (mg/kg)Ear Thickness Reduction (%)Histological Score Improvement (%)
Vehicle-Data not availableData not available
This compounde.g., 10Data not availableData not available
This compounde.g., 30Data not availableData not available
Positive Controle.g., 1Data not availableData not available
Table 3: Pharmacokinetic Parameters in Rodents
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Bioavailability (%)
MouseIVe.g., 1Data not availableData not availableData not availableData not available-
MousePOe.g., 10Data not availableData not availableData not availableData not availableData not available
RatIVe.g., 1Data not availableData not availableData not availableData not available-
RatPOe.g., 10Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments typically conducted in the preclinical evaluation of a novel TYK2 inhibitor.

In Vitro Kinase Assay

Objective: To determine the potency and selectivity of this compound against a panel of kinases.

Methodology:

  • Reagents: Recombinant human kinases (TYK2, JAK1, JAK2, JAK3, etc.), kinase-specific peptide substrates, ATP, and this compound.

  • Procedure:

    • Kinase reactions are performed in a buffer containing the kinase, its substrate, and ATP.

    • This compound is added at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at 30°C.

    • The amount of phosphorylated substrate is quantified, often using a radiometric assay (e.g., tracking the transfer of ³²P from ATP to the substrate) or a non-radioactive method like fluorescence polarization.[6][7]

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound Start->Prepare_Reagents Set_Up_Reaction Set Up Reaction Plate: - Add Kinase & Substrate - Add this compound (serial dilutions) Prepare_Reagents->Set_Up_Reaction Initiate_Reaction Initiate Reaction with ATP Set_Up_Reaction->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_Phosphorylation Quantify Phosphorylated Substrate Stop_Reaction->Quantify_Phosphorylation Data_Analysis Data Analysis: Calculate IC50 Quantify_Phosphorylation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

  • Animals: DBA/1 mice, which are susceptible to CIA.[8][9]

  • Induction of Arthritis:

    • Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[8][9]

    • Day 21: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).[8][9]

  • Treatment:

    • Once arthritis is established (typically around day 28-35), randomize mice into treatment groups (vehicle, this compound at various doses, positive control).

    • Administer treatment daily via oral gavage.

  • Assessment:

    • Monitor clinical signs of arthritis (paw swelling, erythema) and assign a clinical score.

    • At the end of the study, collect paws for histological analysis of inflammation, pannus formation, and bone erosion.

  • Data Analysis: Compare clinical scores and histological parameters between treatment groups.

CIA_Model_Workflow Start Start Day_0 Day 0: Immunize with Collagen + CFA Start->Day_0 Day_21 Day 21: Booster with Collagen + IFA Day_0->Day_21 Arthritis_Onset Arthritis Onset (Day 28-35) Day_21->Arthritis_Onset Randomize_Treat Randomize and Begin Treatment: - Vehicle - this compound - Positive Control Arthritis_Onset->Randomize_Treat Monitor_Assess Monitor and Assess: - Clinical Score - Paw Swelling Randomize_Treat->Monitor_Assess End_of_Study End of Study: - Histological Analysis Monitor_Assess->End_of_Study Data_Analysis Data Analysis End_of_Study->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Collagen-Induced Arthritis model.

Pharmacokinetic (PK) Study in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Methodology:

  • Animals: Mice or rats.[10][11]

  • Dosing:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.[10]

  • Sample Collection:

    • Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, 360 minutes).[10]

    • Process blood to obtain plasma.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[10]

  • Data Analysis:

    • Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (T1/2), and oral bioavailability.

PK_Study_Workflow Start Start Dose_Animals Dose Animals: - IV Group - PO Group Start->Dose_Animals Collect_Blood_Samples Collect Blood Samples at Multiple Time Points Dose_Animals->Collect_Blood_Samples Process_to_Plasma Process Blood to Plasma Collect_Blood_Samples->Process_to_Plasma LC_MS_MS_Analysis LC-MS/MS Analysis Process_to_Plasma->LC_MS_MS_Analysis Calculate_PK_Parameters Calculate PK Parameters: Cmax, Tmax, AUC, T1/2, F% LC_MS_MS_Analysis->Calculate_PK_Parameters End End Calculate_PK_Parameters->End

Caption: Workflow for a rodent pharmacokinetic study.

Non-GLP Toxicology Study

Objective: To assess the safety profile of this compound in animals and identify potential target organs of toxicity.

Methodology:

  • Study Design:

    • Typically conducted in two species (one rodent, one non-rodent).

    • Administer this compound daily for a set duration (e.g., 7 or 28 days) at multiple dose levels (low, mid, high) and a vehicle control.[12]

  • In-life Observations:

    • Monitor clinical signs, body weight, and food consumption daily.

  • Terminal Procedures:

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and collect organs for histopathological examination.[13]

  • Data Analysis:

    • Compare all parameters between dose groups and the control group to identify any dose-related adverse effects.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL).

Toxicology_Study_Workflow Start Start Dose_Animals_Daily Daily Dosing (e.g., 28 days): - Vehicle - Low, Mid, High Doses Start->Dose_Animals_Daily In_Life_Monitoring In-Life Monitoring: - Clinical Signs - Body Weight - Food Consumption Dose_Animals_Daily->In_Life_Monitoring Terminal_Procedures Terminal Procedures: - Blood Collection (Hematology, Clin Chem) - Necropsy & Organ Collection In_Life_Monitoring->Terminal_Procedures Histopathology Histopathological Examination Terminal_Procedures->Histopathology Data_Analysis Data Analysis: - Identify Target Organs - Determine NOAEL Histopathology->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a non-GLP toxicology study.

Conclusion

This compound is a promising therapeutic candidate that targets the TYK2 pathway, a key driver of inflammation in psoriasis and other autoimmune diseases. While specific preclinical data remains largely proprietary, this guide outlines the standard battery of in vitro and in vivo studies that form the foundation for its clinical development. The methodologies described provide a robust framework for characterizing the potency, selectivity, efficacy, and safety of novel TYK2 inhibitors. As this compound progresses through clinical trials, the publication of its detailed preclinical data will be eagerly anticipated by the scientific community.

References

Unveiling the Anti-Inflammatory Potential of Lomedeucitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lomedeucitinib (BMS-986322) is an investigational, orally administered small molecule that acts as a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. By targeting TYK2, Lomedeucitinib modulates the signaling of key cytokines implicated in the pathogenesis of various immune-mediated inflammatory diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs). This technical guide provides a comprehensive overview of the anti-inflammatory properties of Lomedeucitinib, detailing its mechanism of action, summarizing available clinical efficacy data, and outlining the experimental protocols used to characterize its activity.

Mechanism of Action: Targeting the TYK2 Signaling Pathway

Lomedeucitinib exerts its anti-inflammatory effects by inhibiting the TYK2 enzyme, which plays a crucial role in the intracellular signaling cascade of several pro-inflammatory cytokines. TYK2, in partnership with other JAK family members, phosphorylates and activates Signal Transducers and Activators of Transcription (STATs). These activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.

The primary pathways inhibited by Lomedeucitinib are:

  • The IL-23/Th17 Axis: IL-23 is a key cytokine in the pathogenesis of psoriasis and other autoimmune diseases. Binding of IL-23 to its receptor activates TYK2 and JAK2, leading to the phosphorylation of STAT3. Phosphorylated STAT3 promotes the differentiation and maintenance of Th17 cells, which are potent producers of pro-inflammatory cytokines like IL-17. By inhibiting TYK2, Lomedeucitinib blocks this cascade, thereby reducing Th17 cell activity and subsequent inflammation.

  • The IL-12/Th1 Axis: The IL-12 pathway is critical for the differentiation of Th1 cells, which are involved in cell-mediated immunity and inflammation. IL-12 receptor signaling activates TYK2 and JAK2, leading to the phosphorylation of STAT4. Lomedeucitinib's inhibition of TYK2 disrupts this process, dampening the Th1 response.

  • Type I Interferon Signaling: Type I IFNs (e.g., IFN-α/β) signal through a receptor complex that utilizes TYK2 and JAK1. This pathway is involved in antiviral responses but also contributes to the inflammatory environment in certain autoimmune conditions. Lomedeucitinib's action on TYK2 can modulate the effects of Type I IFNs.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 2. Activation JAK JAK2 / JAK1 Cytokine_Receptor->JAK STAT STAT TYK2->STAT 3. Phosphorylation JAK->STAT pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Gene_Expression Inflammatory Gene Expression pSTAT_dimer->Gene_Expression 5. Transcription Cytokine IL-12, IL-23, Type I IFN Cytokine->Cytokine_Receptor 1. Binding Lomedeucitinib Lomedeucitinib Lomedeucitinib->TYK2 Inhibition

Figure 1: Lomedeucitinib's Mechanism of Action on the JAK-STAT Pathway.

Quantitative Data on Anti-Inflammatory Efficacy

While detailed results from the recently completed Phase 2 trial (NCT05730725) for moderate-to-severe psoriasis are not yet publicly available, data from earlier long-term extension studies provide significant insight into the clinical efficacy of Lomedeucitinib.

Efficacy Endpoint Patient Population Treatment Duration Response Rate Citation
PASI 75Adults with moderate-to-severe plaque psoriasis4 years71.7%
PASI 90Adults with moderate-to-severe plaque psoriasis4 years47.5%

Table 1: Long-Term Clinical Efficacy of Lomedeucitinib in Psoriasis

PASI 75/90: Percentage of patients achieving a 75% or 90% reduction in the Psoriasis Area and Severity Index score from baseline.

Preclinical data, including specific IC50 values for Lomedeucitinib against TYK2 and other JAK family members, are not yet publicly detailed. However, based on its mechanism as a selective TYK2 inhibitor, it is expected to demonstrate high potency against TYK2 with significantly lower activity against JAK1, JAK2, and JAK3, thereby minimizing off-target effects.

Experimental Protocols

The following sections describe the methodologies typically employed to characterize the anti-inflammatory properties of a TYK2 inhibitor like Lomedeucitinib.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity and selectivity of Lomedeucitinib against TYK2 and other JAK family kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes and a generic tyrosine kinase substrate (e.g., poly-Glu, Tyr 4:1) are used.

  • Compound Dilution: Lomedeucitinib is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, ATP, and varying concentrations of Lomedeucitinib are incubated in a reaction buffer.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates a luminescent signal (e.g., ADP-Glo™).

    • Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled substrate and an antibody that recognizes the phosphorylated form.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents: - Recombinant Kinase (TYK2, JAK1/2/3) - Substrate - ATP C Incubate Kinase, Substrate, ATP, and Lomedeucitinib A->C B Serial Dilution of Lomedeucitinib B->C D Stop Reaction and Detect Phosphorylated Substrate C->D E Data Analysis: Calculate % Inhibition and IC50 D->E

Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Assays: STAT Phosphorylation

Objective: To assess the functional inhibition of TYK2-mediated signaling pathways in a cellular context.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., THP-1) are cultured.

  • Compound Incubation: Cells are pre-incubated with a range of concentrations of Lomedeucitinib.

  • Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate the desired signaling pathway:

    • IL-12 or IL-23: To assess the inhibition of STAT4 and STAT3 phosphorylation, respectively.

    • IFN-α: To evaluate the inhibition of STAT1/STAT2 phosphorylation.

  • Cell Lysis and Staining: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (pSTATs).

  • Flow Cytometry: The levels of intracellular pSTATs are quantified on a per-cell basis using a flow cytometer.

  • Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each Lomedeucitinib concentration, and the IC50 value is determined.

pSTAT_Assay_Workflow A Isolate and Culture Immune Cells (e.g., PBMCs) B Pre-incubate Cells with Varying Concentrations of Lomedeucitinib A->B C Stimulate Cells with Cytokine (e.g., IL-12, IL-23) B->C D Fix, Permeabilize, and Stain for Phosphorylated STATs (pSTATs) C->D E Analyze pSTAT Levels by Flow Cytometry D->E F Determine IC50 for pSTAT Inhibition E->F

Figure 3: Experimental Workflow for a STAT Phosphorylation Assay.
Psoriasis Clinical Trial Protocol

Objective: To evaluate the clinical efficacy and safety of Lomedeucitinib in patients with moderate-to-severe plaque psoriasis.

Methodology (based on a typical Phase 2 design, such as NCT05730725):

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adults with a diagnosis of plaque psoriasis for at least 6 months, with a Psoriasis Area and Severity Index (PASI) score ≥ 12, a static Physician's Global Assessment (sPGA) score ≥ 3, and body surface area (BSA) involvement ≥ 10%.

  • Randomization and Treatment: Patients are randomized to receive different oral doses of Lomedeucitinib or a placebo, administered daily for a specified treatment period (e.g., 12-16 weeks).

  • Efficacy Assessments:

    • Primary Endpoint: The proportion of patients achieving at least a 75% reduction in their PASI score from baseline (PASI 75) at the end of the treatment period.

    • Secondary Endpoints:

      • Proportion of patients achieving PASI 90 and PASI 100.

      • Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear).

      • Changes in other clinical measures and patient-reported outcomes.

  • Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

  • Biomarker Analysis: Blood samples may be collected to measure changes in inflammatory cytokines and other relevant biomarkers to assess the pharmacodynamic effects of Lomedeucitinib.

Conclusion

Lomedeucitinib is a promising oral TYK2 inhibitor with a mechanism of action that directly targets key inflammatory pathways involved in psoriasis and other autoimmune diseases. The available long-term clinical data demonstrate substantial and durable efficacy in patients with moderate-to-severe plaque psoriasis. Further detailed results from ongoing and completed clinical trials will provide a more comprehensive understanding of its dose-response relationship, safety profile, and full therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of Lomedeucitinib and other selective TYK2 inhibitors in the field of immunology and drug development.

Methodological & Application

(S)-Lomedeucitinib In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

(S)-Lomedeucitinib (BMS-986322) is a potent and selective, orally available small-molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 plays a critical role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including interleukins (IL)-12, IL-23, and Type I interferons (IFNs). By selectively targeting TYK2, this compound offers a promising therapeutic strategy for the treatment of a range of immune-mediated diseases, such as psoriasis.

These application notes provide detailed protocols for key in vitro assays to characterize the potency and selectivity of this compound, designed for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2. This binding stabilizes the pseudokinase domain in an inhibitory conformation, which in turn prevents the activation of the catalytic (JH1) domain. This allosteric inhibition mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which share a more conserved ATP-binding site in their catalytic domains. The inhibition of TYK2 by this compound effectively blocks the downstream signaling cascade involving the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby mitigating the pro-inflammatory effects of cytokines like IL-12, IL-23, and Type I IFNs.

cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor TYK2_JH2 TYK2 (JH2 - Pseudokinase) Cytokine_Receptor->TYK2_JH2 Activates TYK2_JH1 TYK2 (JH1 - Catalytic) STAT STAT TYK2_JH1->STAT Phosphorylates TYK2_JH2->TYK2_JH1 Allosteric Activation JAK_Partner JAK Partner (e.g., JAK2) JAK_Partner->STAT Phosphorylates Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Cytokine->Cytokine_Receptor Binds pSTAT pSTAT STAT->pSTAT Dimerized_pSTAT Dimerized pSTAT pSTAT->Dimerized_pSTAT Dimerizes Nucleus Nucleus Dimerized_pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Lomedeucitinib This compound Lomedeucitinib->TYK2_JH2 Binds & Inhibits

Caption: this compound Signaling Pathway Inhibition.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various in vitro assays. The following table summarizes the key potency data.

Assay TypeDescriptionTarget/PathwayCell Line/SystemIC50
Cellular AssayInhibition of IFNα-induced gene expressionType I IFN PathwayHuman whole blood47 nM[1]
Cellular AssayInhibition of IL-23-induced pSTAT3IL-23/TYK2 PathwayTo be determined-
Cellular AssayInhibition of IL-12-induced IFNγ productionIL-12/TYK2 PathwayTo be determined-
Biochemical AssayDirect inhibition of TYK2 kinase activityTYK2 (JH1)Recombinant Human TYK2 EnzymeTo be determined
Biochemical AssayInhibition of JAK1 kinase activityJAK1 (JH1)Recombinant Human JAK1 EnzymeTo be determined
Biochemical AssayInhibition of JAK2 kinase activityJAK2 (JH1)Recombinant Human JAK2 EnzymeTo be determined
Biochemical AssayInhibition of JAK3 kinase activityJAK3 (JH1)Recombinant Human JAK3 EnzymeTo be determined

Note: Further experimental data is required to populate all fields.

Experimental Protocols

TYK2 Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the catalytic activity of recombinant human TYK2 enzyme. The ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • This compound

  • Recombinant active human TYK2 enzyme

  • TYK2 substrate peptide (e.g., poly(GT)-biotin)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 1 mM. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.

  • Reaction Setup: Add kinase buffer, substrate, and ATP to the wells of the 384-well plate. Add the diluted this compound or DMSO (vehicle control).

  • Enzyme Addition: Initiate the kinase reaction by adding the recombinant TYK2 enzyme to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare this compound Serial Dilutions Dispense_Reagents Dispense Reagents and Compound to Plate Compound_Dilution->Dispense_Reagents Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Dispense_Reagents Add_Enzyme Add TYK2 Enzyme (Initiate Reaction) Dispense_Reagents->Add_Enzyme Incubate_1 Incubate (60 min, 30°C) Add_Enzyme->Incubate_1 Terminate_Reaction Add ADP-Glo™ Reagent (Terminate & Deplete ATP) Incubate_1->Terminate_Reaction Incubate_2 Incubate (40 min, RT) Terminate_Reaction->Incubate_2 Convert_ADP Add Kinase Detection Reagent (Convert ADP to ATP) Incubate_2->Convert_ADP Incubate_3 Incubate (30 min, RT) Convert_ADP->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Calculate_IC50 Calculate % Inhibition and Determine IC50 Read_Luminescence->Calculate_IC50

Caption: TYK2 Biochemical Assay Workflow.

Cellular Assay for Inhibition of IL-23-Induced STAT3 Phosphorylation

This protocol details a method to assess the ability of this compound to inhibit IL-23-induced phosphorylation of STAT3 in a cellular context.

Materials:

  • This compound

  • A suitable human cell line expressing the IL-23 receptor (e.g., NK-92 cells or primary human T cells)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Recombinant human IL-23

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., BD Cytofix™)

  • Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Fluorochrome-conjugated anti-pSTAT3 (Tyr705) antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the appropriate density and harvest. Resuspend the cells in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.

  • Compound Treatment: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of this compound or DMSO (vehicle control) and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation: Stimulate the cells with an EC80 concentration of recombinant human IL-23 for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation: Stop the stimulation by adding fixation buffer. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize by adding ice-cold permeabilization buffer. Incubate on ice for 30 minutes.

  • Staining: Wash the cells and stain with the anti-pSTAT3 antibody for 60 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT3 signal.

  • Data Analysis: Determine the median fluorescence intensity (MFI) for pSTAT3 in the gated cell population. Calculate the percent inhibition of pSTAT3 phosphorylation for each concentration of this compound and determine the IC50 value.

Cell_Prep Prepare and Plate Cells Compound_Treatment Pre-incubate with This compound Cell_Prep->Compound_Treatment Cytokine_Stim Stimulate with IL-23 Compound_Treatment->Cytokine_Stim Fix_Perm Fix and Permeabilize Cells Cytokine_Stim->Fix_Perm Stain Stain with anti-pSTAT3 Antibody Fix_Perm->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Data_Analysis Calculate MFI and Determine IC50 Flow_Cytometry->Data_Analysis

Caption: Cellular pSTAT3 Assay Workflow.

Human Whole Blood Assay for Inhibition of IFNα-Induced Gene Expression

This protocol outlines a method to evaluate the inhibitory effect of this compound on Type I IFN signaling in a physiologically relevant matrix.

Materials:

  • This compound

  • Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant)

  • RPMI 1640 medium

  • Recombinant human IFNα

  • RNA lysis buffer

  • RNA isolation kit

  • qRT-PCR reagents and primers for an IFN-inducible gene (e.g., MX1)

  • qRT-PCR instrument

Procedure:

  • Blood Aliquoting: Dilute the whole blood 1:1 with RPMI 1640 medium and aliquot into a 96-well plate.

  • Compound Treatment: Add serial dilutions of this compound or DMSO (vehicle control) to the blood and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation: Add a pre-determined optimal concentration of IFNα to the wells. Include an unstimulated control. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis and RNA Isolation: Lyse the cells by adding RNA lysis buffer. Isolate total RNA using a suitable kit according to the manufacturer's instructions.

  • qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of the target IFN-inducible gene (e.g., MX1). Normalize the expression to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the fold change in gene expression relative to the unstimulated control. Determine the percent inhibition of IFNα-induced gene expression for each concentration of this compound and calculate the IC50 value.

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the potency and selectivity of this compound. The biochemical assays confirm direct enzyme inhibition, while the cellular assays in various systems, including human whole blood, demonstrate the compound's activity in a more physiologically relevant context. This comprehensive in vitro profiling is essential for the continued development of this compound as a potential therapeutic for autoimmune and inflammatory diseases.

References

Application Note: Cell-Based Assays for Efficacy Testing of (S)-Lomedeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Lomedeucitinib is a novel, potent, and selective small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, survival, and activation.[1][2] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making BTK a prime therapeutic target.[3][4] This document provides detailed protocols for a suite of cell-based assays designed to characterize the efficacy of this compound by assessing its ability to engage its target, inhibit cell proliferation, and induce apoptosis in relevant cancer cell lines.

Mechanism of Action: BTK Inhibition

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK.[3] Activated BTK subsequently phosphorylates downstream effectors, most notably Phospholipase C gamma 2 (PLCγ2), which triggers a cascade of events culminating in the activation of transcription factors like NF-κB, promoting cell survival and proliferation.[3][5] this compound is designed to inhibit the kinase activity of BTK, thereby blocking these downstream signaling events and leading to decreased B-cell activation and survival.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates NFkB NF-κB Activation PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Lomedeucitinib This compound Lomedeucitinib->BTK Inhibits Antigen Antigen Antigen->BCR Binds

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Quantitative Data Summary

The following table summarizes mock efficacy data for this compound in TMD8, a B-cell lymphoma cell line of the activated B-cell like (ABC) subtype, which is known to be sensitive to BTK inhibition.[6]

Assay TypeCell LineParameter MeasuredThis compound IC₅₀ / EC₅₀
Target EngagementTMD8BTK Autophosphorylation (pY223)8.5 nM (EC₅₀)
Cell ViabilityTMD8ATP Levels (Luminescence)15.2 nM (IC₅₀)
ApoptosisTMD8Annexin V Positive Cells25.0 nM (EC₅₀)

Experimental Protocols

Target Engagement: Phospho-BTK (Y223) Flow Cytometry Assay

This assay quantifies the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in a cellular context, confirming target engagement.[5][7]

Protocol:

  • Cell Culture: Culture TMD8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Seed 1 x 10⁶ cells per well in a 96-well plate. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody to a final concentration of 10 µg/mL and incubate for 10 minutes at 37°C.

  • Fixation: Immediately fix the cells by adding 16% paraformaldehyde to a final concentration of 1.5% and incubate for 15 minutes at room temperature.[8]

  • Permeabilization: Wash cells with PBS and then permeabilize by resuspending in ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes.

  • Staining: Wash cells twice with staining buffer (PBS + 2% FBS). Resuspend cells in 100 µL of staining buffer containing an APC-conjugated anti-phospho-BTK (Y223) antibody.[9][10] Incubate for 1 hour at room temperature, protected from light.[7]

  • Data Acquisition: Wash cells, resuspend in 300 µL of staining buffer, and analyze on a flow cytometer.

  • Analysis: Gate on the cell population and quantify the median fluorescence intensity (MFI) of the APC signal. Calculate the percent inhibition relative to the stimulated vehicle control and determine the EC₅₀ value.

pBTK_Workflow start Seed TMD8 Cells (1x10^6/well) treat Treat with this compound (2 hours) start->treat stimulate Stimulate with anti-IgM (10 min) treat->stimulate fix Fix with Paraformaldehyde (15 min) stimulate->fix permeabilize Permeabilize with Methanol (30 min on ice) fix->permeabilize stain Stain with anti-pBTK (Y223) Ab (1 hour) permeabilize->stain acquire Acquire on Flow Cytometer stain->acquire end Analyze Data & Calculate EC₅₀ acquire->end

Caption: Workflow for the phospho-BTK (Y223) flow cytometry assay.

Cell Viability: CellTiter-Glo® Luminescent Assay

This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[11][12] A decrease in ATP is proportional to the degree of cytotoxicity induced by the compound.

Protocol:

  • Cell Seeding: In a 96-well opaque-walled plate, seed 1 x 10⁴ TMD8 cells per well in 100 µL of culture medium.[13] Include wells with medium only for background measurement.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13]

  • Assay Execution: Add 100 µL of CellTiter-Glo® Reagent to each well.[13]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Subtract the background luminescence from all readings. Calculate the percent viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.

CTG_Workflow start Seed TMD8 Cells (1x10^4/well) treat Add this compound dilutions start->treat incubate Incubate for 72 hours treat->incubate equilibrate Equilibrate Plate & Reagent to Room Temperature incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix_stabilize Mix (2 min) & Incubate (10 min) add_reagent->mix_stabilize read Measure Luminescence mix_stabilize->read end Analyze Data & Calculate IC₅₀ read->end

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes, such as late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed TMD8 cells at 0.5 x 10⁶ cells/mL and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC₅₀ value) for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.[15]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[15] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[15][18]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[18]

  • Data Acquisition: Analyze the cells by flow cytometry immediately.

  • Analysis: Use compensation controls to set up the quadrants. Quantify the percentage of cells in each quadrant:

    • Q4 (Annexin V- / PI-): Viable cells

    • Q3 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic cells

Apoptosis_Workflow start Treat TMD8 Cells with This compound (48 hours) harvest Harvest & Wash Cells start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15-20 min, RT, dark) stain->incubate dilute Add 400 µL 1X Binding Buffer incubate->dilute acquire Acquire on Flow Cytometer dilute->acquire end Analyze Cell Populations (Viable, Apoptotic, Necrotic) acquire->end

Caption: Workflow for the Annexin V and PI apoptosis assay.

Conclusion

The cell-based assays described in these application notes provide a robust framework for characterizing the efficacy of the BTK inhibitor, this compound. These protocols facilitate the assessment of target engagement, antiproliferative activity, and induction of apoptosis. The careful execution of these assays will yield valuable and reproducible data for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for the Experimental Design of TYK2 Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is an intracellular enzyme that plays a critical role in mediating signaling for key pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs).[1][2][3] This function places TYK2 at the center of inflammatory cascades implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and systemic lupus erythematosus.[4][5][6][7] Unlike first-generation pan-JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), a new class of selective TYK2 inhibitors allosterically targets the regulatory pseudokinase (JH2) domain.[2][8] This novel mechanism confers a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), offering a more targeted therapeutic approach with the potential for an improved safety profile.[2][8][9][10]

These application notes provide a comprehensive guide to the experimental design for evaluating TYK2 inhibitors, including detailed protocols for key biochemical and cell-based assays, and guidelines for data presentation and interpretation.

TYK2 Signaling and Mechanism of Inhibition

TYK2 forms heterodimers with other JAK family members (JAK1 or JAK2) to mediate cytokine signaling.[1][11] Upon cytokine binding to its receptor, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3][12] These activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immune and inflammatory responses.[3][13] Selective TYK2 inhibitors block this cascade, primarily by binding to the allosteric JH2 domain, which prevents the kinase from achieving an active conformation.[2][8][14]

TYK2_Signaling_Pathway TYK2-Mediated Cytokine Signaling Pathway cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-23R, IFNAR1) TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 STAT STAT TYK2->STAT JAK2->STAT Phosphorylates Cytokine Cytokine (e.g., IL-23, Type I IFN) Cytokine->Receptor Binds pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Gene Target Gene Transcription pSTAT_dimer->Gene Translocates & Activates Inhibitor Allosteric TYK2 Inhibitor Inhibitor->TYK2 Binds to JH2 Domain & Inhibits

Caption: TYK2 signaling pathway and point of allosteric inhibition.

Experimental Protocols: Evaluating TYK2 Inhibitors

A multi-tiered approach is essential for characterizing a novel TYK2 inhibitor, starting with its direct effect on the enzyme and progressing to its functional consequences in cellular systems.

Part 1: Biochemical Kinase Assay

Objective: To determine the direct inhibitory potency (IC50) of a compound on purified TYK2 enzyme activity and to assess its selectivity against other JAK family kinases.

Methodology: Luminescent Kinase Assay (e.g., ADP-Glo™) This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.[3][15][16]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor and control compounds (e.g., Deucravacitinib) in a buffer with a final DMSO concentration not exceeding 1%.[16] Prepare kinase reaction buffer containing DTT.

  • Kinase Reaction: In a 384-well plate, add the following in order:

    • Test inhibitor or vehicle control.

    • Purified recombinant human TYK2 enzyme and a suitable substrate peptide (e.g., IRS-1tide).[16][17]

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and trigger a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Selectivity Screen: Repeat the procedure using purified JAK1, JAK2, and JAK3 enzymes to determine selectivity.

Data Presentation: Summarize the results in a table, calculating the IC50 values from the dose-response curves. The selectivity index is calculated by dividing the IC50 for other JAKs by the IC50 for TYK2.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity vs. JAK1 (Fold)Selectivity vs. JAK2 (Fold)
Test Inhibitor X5.2>10,000>10,000>10,000>1923>1923
Deucravacitinib3.58,500>15,0009,200~2428>4285

Note: Example data is illustrative. Deucravacitinib data is conceptual based on published selectivity profiles.[9][18][19]

Biochemical_Workflow Biochemical Kinase Assay Workflow Start Start: Prepare Reagents Dilute Create serial dilutions of inhibitor Start->Dilute Plate Add inhibitor, enzyme, substrate, and ATP to plate Dilute->Plate Incubate1 Incubate (e.g., 60 min, 30°C) Plate->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent to stop reaction Incubate1->Add_ADP_Glo Incubate2 Incubate (e.g., 40 min, RT) Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate (e.g., 30 min, RT) Add_Detection->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Analyze Data: Calculate IC50 Read->Analyze

Caption: General workflow for a biochemical kinase assay.

Part 2: Cell-Based Functional Assays

Objective: To measure the inhibitor's ability to block TYK2-mediated signaling in a physiologically relevant cellular context.

Methodology: STAT Phosphorylation Assay by Flow Cytometry This protocol measures the inhibition of cytokine-induced STAT phosphorylation in primary human immune cells, providing a direct functional readout of TYK2 pathway activity.[2][20][21]

Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. Resuspend cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Inhibitor Treatment: Pre-incubate cells with serially diluted concentrations of the TYK2 inhibitor or vehicle control for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add a pre-determined concentration of a TYK2-dependent cytokine (e.g., 10 ng/mL IL-12 or 1000 U/mL IFN-α) to stimulate the pathway. Incubate for 15-30 minutes at 37°C.[20] Include an unstimulated control.

  • Fixation & Permeabilization: Immediately stop the stimulation by fixing the cells (e.g., with 4% paraformaldehyde). Permeabilize the cells to allow intracellular antibody staining.

  • Antibody Staining: Stain the cells with fluorescently-conjugated antibodies against a cell surface marker (e.g., CD4 for T-cells) and an intracellular phospho-STAT protein (e.g., anti-pSTAT4 for IL-12 stimulation).[22]

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest (e.g., CD4+ T-cells). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate IC50 values based on the reduction in MFI with increasing inhibitor concentration.

Data Presentation: Present the cellular IC50 values in a table. This data demonstrates the compound's potency in a biological system.

CompoundPathway StimulatedPhospho-STAT MeasuredCellular IC50 (nM)
Test Inhibitor XIL-12 (TYK2/JAK2)pSTAT415.8
Test Inhibitor XIFN-α (TYK2/JAK1)pSTAT325.4
DeucravacitinibIL-12 (TYK2/JAK2)pSTAT412.0

Note: Example data is illustrative.[21][22]

Part 3: Cellular Selectivity Profiling

Objective: To confirm the inhibitor's selectivity for TYK2 over other JAKs in a cellular context by stimulating pathways mediated by different JAK combinations.

Methodology: The phospho-flow cytometry protocol described above is adapted using different cytokines to activate specific JAK pathways.[20]

  • TYK2/JAK2 Pathway: Stimulate with IL-12 and measure pSTAT4 .[1]

  • TYK2/JAK1 Pathway: Stimulate with IFN-α and measure pSTAT1/3 .[1]

  • JAK1/JAK2 Pathway: Stimulate with IL-6 and measure pSTAT3 .[20][23]

  • JAK1/JAK3 Pathway: Stimulate with IL-2 and measure pSTAT5 .

  • JAK2/JAK2 Pathway: Stimulate with GM-CSF or EPO and measure pSTAT5 .

By comparing the IC50 values across these pathways, a cellular selectivity profile can be established. An ideal selective TYK2 inhibitor will show high potency in the IL-12 and IFN-α pathways with significantly lower potency (high IC50) in the other pathways.[9][19]

Selectivity_Logic Logic for Cellular Selectivity Profiling cluster_stimuli cluster_pathways cluster_readout IL12 IL-12 TYK2_JAK2 TYK2 / JAK2 IL12->TYK2_JAK2 IFNa IFN-α TYK2_JAK1 TYK2 / JAK1 IFNa->TYK2_JAK1 IL6 IL-6 JAK1_JAK2 JAK1 / JAK2 IL6->JAK1_JAK2 GMCSF GM-CSF JAK2_JAK2 JAK2 / JAK2 GMCSF->JAK2_JAK2 pSTAT4 Measure pSTAT4 TYK2_JAK2->pSTAT4 Result1 High Potency (Low IC50) pSTAT3 Measure pSTAT3 TYK2_JAK1->pSTAT3 JAK1_JAK2->pSTAT3 Result2 Low Potency (High IC50) pSTAT5 Measure pSTAT5 JAK2_JAK2->pSTAT5

Caption: Experimental logic for assessing TYK2 inhibitor selectivity.

Data Presentation: A comprehensive table summarizing the cellular selectivity profile is the most effective way to present this data.

Pathway StimulusJAK CombinationSTAT ReadoutTest Inhibitor X IC50 (nM)
IL-12TYK2 / JAK2pSTAT415.8
IFN-αTYK2 / JAK1pSTAT325.4
IL-6JAK1 / JAK2pSTAT3>5,000
GM-CSFJAK2 / JAK2pSTAT5>10,000
IL-2JAK1 / JAK3pSTAT5>10,000

In Vivo Efficacy Models

Following successful in vitro and cellular characterization, promising TYK2 inhibitors should be evaluated in animal models of autoimmune disease.

Example Model: Imiquimod (B1671794) (IMQ)-Induced Psoriasis Model in Mice This is a widely used model that recapitulates many features of human psoriasis.

Brief Methodology:

  • Acclimation: Acclimate mice (e.g., BALB/c) for one week.

  • Induction: Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like skin inflammation.

  • Treatment: Administer the TYK2 inhibitor (e.g., via oral gavage) daily, starting either before or concurrently with IMQ application. Include a vehicle control group.

  • Efficacy Readouts:

    • Clinical Scoring: Daily, score the severity of skin inflammation based on erythema (redness), scaling, and skin thickness (e.g., a modified PASI score).[2]

    • Histology: At the end of the study, collect skin samples for histological analysis to assess epidermal thickness (acanthosis) and immune cell infiltration.

    • Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) in skin or spleen samples via qPCR or ELISA.

Conclusion A systematic and rigorous experimental design is crucial for the successful development of selective TYK2 inhibitors. The protocols and data presentation formats outlined in these application notes provide a robust framework for assessing inhibitor potency, cellular function, and selectivity. By progressing from biochemical assays to complex cellular and in vivo models, researchers can build a comprehensive data package to validate novel TYK2-targeted therapeutic candidates.

References

(S)-Lomedeucitinib: Application Notes and Protocols for Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lomedeucitinib, also known as BMS-986322, is a potent and selective, orally bioavailable allosteric inhibitor of Tyrosine Kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases that play a critical role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This compound is under investigation for the treatment of various immune-mediated conditions, including psoriasis and psoriatic arthritis. Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2 rather than the conserved ATP-binding site in the catalytic (JH1) domain, confers a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3). This selectivity profile suggests a potential for a favorable safety profile by minimizing off-target effects associated with broader JAK inhibition.

These application notes provide a comprehensive overview of the use of this compound in immunology research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action: Selective TYK2 Inhibition

This compound exerts its immunomodulatory effects by selectively inhibiting TYK2. TYK2 is a crucial component of the signaling cascade for several pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). Upon cytokine binding to their respective receptors, TYK2, in partnership with other JAKs (primarily JAK2 for the IL-12/23 pathway and JAK1 for the Type I IFN pathway), becomes activated through trans-phosphorylation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression, ultimately driving inflammatory responses.

By binding to the JH2 regulatory domain, this compound stabilizes an inactive conformation of TYK2, preventing its activation and interrupting this signaling cascade. This targeted inhibition of the TYK2 pathway effectively dampens the inflammatory response mediated by IL-12, IL-23, and Type I IFNs.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1_2 JAK1/JAK2 Receptor->JAK1_2 Activation STAT STAT TYK2->STAT Phosphorylation JAK1_2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription Lomedeucitinib This compound Lomedeucitinib->TYK2 Allosteric Inhibition

Figure 1: this compound's Mechanism of Action.

Data Presentation

The following tables summarize the in vitro potency and selectivity of a close analog, deucravacitinib (B606291) (BMS-986165), which shares the same mechanism of action as this compound. This data is highly representative of the activity of this compound.

Table 1: In Vitro Potency of Deucravacitinib in Cellular Assays

AssayCytokine StimulantDownstream ReadoutCell TypeIC50 (nM)Reference
TYK2 SignalingIL-12IFN-γ productionHuman Whole Blood2-19[1]
TYK2 SignalingIL-23STAT3 phosphorylationHuman PBMCs2-14[2]
TYK2 SignalingType I IFNSTAT phosphorylationCellular Assays2-19[1]

Table 2: In Vitro Selectivity of Deucravacitinib Against Other JAK Kinases

Kinase PathwayCytokine StimulantDownstream ReadoutCell TypeDeucravacitinib IC50 (nM)Fold Selectivity vs. TYK2Reference
JAK1/JAK3IL-2STAT5 phosphorylationHuman T-cells>1000>100[1]
JAK2/JAK2Thrombopoietin (TPO)STAT3 phosphorylationHuman Platelets>4000>2000[1]

Experimental Protocols

In Vitro Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol describes a method to assess the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) using flow cytometry.

Materials:

  • This compound

  • Anhydrous DMSO (for stock solution)

  • Ficoll-Paque PLUS

  • Human whole blood from healthy donors

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Recombinant human IL-12, IL-23, or IFN-α

  • Phosphate-buffered saline (PBS)

  • Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies against pSTATs (e.g., anti-pSTAT3, anti-pSTAT4) and cell surface markers (e.g., CD3, CD4)

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

  • Cell Culture: Resuspend isolated PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation and Incubation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in RPMI 1640 to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

    • Add the diluted this compound or vehicle control (DMSO) to the PBMC suspension in a 96-well plate.

    • Incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation:

    • Add the appropriate recombinant human cytokine (e.g., IL-12, IL-23, or IFN-α) to the cell suspension at a pre-determined optimal concentration.

    • Incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization: Stop the stimulation by adding fixation buffer and incubate for 20 minutes at room temperature. Wash the cells with PBS and then add permeabilization buffer.

  • Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against the target pSTAT and cell surface markers for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS for analysis.

    • Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the pSTAT antibody within the gated immune cell population of interest.

  • Data Analysis:

    • Determine the geometric mean fluorescence intensity (gMFI) of the pSTAT for each treatment condition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Generate a dose-response curve and calculate the IC50 value.

In_Vitro_Workflow Start Start PBMC_Isolation Isolate PBMCs from Human Whole Blood Start->PBMC_Isolation Cell_Culture Culture PBMCs PBMC_Isolation->Cell_Culture Incubation Incubate Cells with This compound Cell_Culture->Incubation Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Incubation Cytokine_Stim Stimulate with Cytokine (IL-12/23, IFN-α) Incubation->Cytokine_Stim Fix_Perm Fix and Permeabilize Cells Cytokine_Stim->Fix_Perm Staining Intracellular Staining (pSTAT Antibodies) Fix_Perm->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Calculate IC50 Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Figure 2: In Vitro STAT Phosphorylation Assay Workflow.
In Vivo Animal Model: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This protocol describes a widely used model to evaluate the efficacy of therapeutic agents for psoriasis. Topical application of imiquimod (B1671794), a Toll-like receptor 7 (TLR7) agonist, induces a cutaneous inflammatory response that recapitulates key features of human psoriasis.[3]

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Female BALB/c mice (8-10 weeks old)

  • Imiquimod cream (5%)

  • Anesthetic (e.g., isoflurane)

  • Calipers

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses).

  • Induction of Psoriasis-like Inflammation:

    • Anesthetize the mice.

    • Shave a small area on the dorsal skin of each mouse.

    • Topically apply a consistent amount (e.g., 62.5 mg) of 5% imiquimod cream to the shaved back skin daily for 5-6 consecutive days.

  • This compound Administration:

    • Administer this compound or vehicle by oral gavage once or twice daily, starting on the first day of imiquimod application and continuing throughout the study.

  • Efficacy Assessment:

    • Clinical Scoring: Daily, assess the severity of skin inflammation using a scoring system for erythema (redness), scaling, and skin thickness. Each parameter can be scored on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores represents the total clinical score.

    • Skin Thickness: Measure the thickness of the inflamed skin daily using calipers.

  • Terminal Procedures:

    • At the end of the study, euthanize the mice.

    • Collect skin biopsies for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory cell infiltration) and for gene expression analysis (e.g., qRT-PCR for inflammatory cytokines like IL-17A and IL-23).

In_Vivo_Workflow Start Start Acclimation Acclimate Mice Start->Acclimation Grouping Randomize into Treatment Groups Acclimation->Grouping Induction Induce Psoriasis-like Inflammation (Imiquimod) Grouping->Induction Treatment Administer this compound or Vehicle Orally Induction->Treatment Assessment Daily Assessment: - Clinical Scoring - Skin Thickness Treatment->Assessment Daily Assessment->Treatment Termination Euthanize and Collect Tissues Assessment->Termination End of Study Analysis Histology and Gene Expression Analysis Termination->Analysis End End Analysis->End

Figure 3: In Vivo Psoriasis Model Workflow.

Conclusion

This compound is a highly selective TYK2 inhibitor with a well-defined mechanism of action that makes it a valuable tool for immunology research. Its ability to potently and selectively block the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I IFNs provides a targeted approach to dissecting the roles of these pathways in various autoimmune and inflammatory conditions. The provided protocols for in vitro and in vivo studies offer a foundation for researchers to investigate the immunomodulatory effects of this compound and to explore its therapeutic potential in a range of immune-mediated diseases.

References

Application Notes and Protocols for (S)-Lomedeucitinib in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lomedeucitinib, also known as BMS-986322, is a potent and selective, orally bioavailable allosteric inhibitor of Tyrosine Kinase 2 (TYK2). As a deuterated form of deucravacitinib, this compound offers potential advantages in terms of metabolic stability. TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and plays a pivotal role in the signaling pathways of key cytokines implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis and psoriatic arthritis.[1] This document provides detailed application notes and protocols for the use of this compound in laboratory settings to investigate its mechanism of action and therapeutic potential.

Mechanism of Action

This compound selectively binds to the regulatory pseudokinase (JH2) domain of TYK2. This allosteric inhibition stabilizes the inactive conformation of the enzyme, thereby preventing its activation and downstream signaling. TYK2 is a critical component of the signaling cascade for several key cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs). By inhibiting TYK2, this compound effectively blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the transcription of pro-inflammatory genes.

Data Presentation

The following tables summarize the chemical and physical properties of this compound and the in vitro inhibitory activity of its closely related analog, deucravacitinib, which serves as a strong proxy for its potency.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Synonyms BMS-986322
Molecular Formula C₁₈H₁₇D₃N₆O₄S
Molecular Weight 419.47 g/mol
CAS Number 2328068-38-6
Appearance Solid
Solubility DMSO: 100 mg/mL (238.40 mM)
Storage (Powder) -20°C for up to 3 years
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month

Table 2: In Vitro Inhibitory Activity of Deucravacitinib (a close analog of this compound)

Target/AssayIC₅₀ (nM)Cell Line/System
Recombinant TYK2 (pseudokinase domain)0.2Enzymatic Assay
IL-12-induced STAT4 phosphorylation5NK-92 cells
IL-23-induced STAT3 phosphorylation2-19Cellular Assays
Type I IFN-induced STAT1/2 phosphorylation2-19Cellular Assays
IL-12-induced IFN-γ production11Human PBMCs

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

TYK2_Signaling_Pathway TYK2 Signaling Pathway and Inhibition by this compound cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-23R, IL-12R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 activates JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerizes Lomedeucitinib This compound Lomedeucitinib->TYK2 inhibits DNA DNA pSTAT_dimer->DNA translocates & binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces Cytokine Cytokine (IL-23, IL-12, Type I IFN) Cytokine->Cytokine_Receptor

Caption: TYK2 Signaling and this compound Inhibition.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound (e.g., for 1 mg of powder with a molecular weight of 419.47 g/mol , add 238.4 µL of DMSO).

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 60°C) and sonication may be required.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

In Vitro Cell-Based Assay: Inhibition of IL-23-Induced STAT3 Phosphorylation

This protocol describes how to assess the inhibitory activity of this compound on the IL-23-mediated phosphorylation of STAT3 in a human cell line (e.g., NK-92).

Materials:

  • NK-92 cells

  • Complete growth medium (e.g., Alpha-MEM with 12.5% FBS, 12.5% horse serum, and recombinant human IL-2)

  • Recombinant human IL-23

  • This compound stock solution (10 mM in DMSO)

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

Cell Culture and Treatment:

  • Culture NK-92 cells according to standard protocols.

  • Seed cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.

  • Incubate for 24 hours.

  • Wash the cells with PBS and replace the medium with serum-free medium for 4-6 hours to reduce basal STAT3 phosphorylation.

  • Prepare serial dilutions of this compound in serum-free medium from the 10 mM stock solution (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Include a DMSO vehicle control.

  • Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours at 37°C.

  • Stimulate the cells with recombinant human IL-23 (e.g., 50 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.

Cell Lysis and Protein Quantification:

  • After stimulation, immediately place the plate on ice and wash the cells once with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

Western Blot Analysis:

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-STAT3 (Tyr705) primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe with the anti-total STAT3 antibody to normalize for protein loading.

Western_Blot_Workflow Western Blot Workflow for pSTAT3 Inhibition A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-pSTAT3) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL) H->I J Stripping & Re-probing (Total STAT3) I->J

Caption: Western Blot Workflow.

In Vivo Animal Model: Imiquimod-Induced Psoriasis in Mice

This protocol describes a common mouse model of psoriasis induced by imiquimod (B1671794) (IMQ) to evaluate the in vivo efficacy of this compound.[2][3]

Materials:

  • BALB/c or C57BL/6 mice (8-10 weeks old)

  • 5% Imiquimod cream

  • This compound formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose)

  • Vehicle control

  • Calipers

  • Anesthesia

Procedure:

  • Shave the dorsal skin of the mice one day before the start of the experiment.

  • Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

  • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.

  • Administer this compound or vehicle orally once or twice daily, starting on the same day as the first imiquimod application.

  • Monitor the mice daily for signs of psoriasis-like skin inflammation, including erythema, scaling, and skin thickness.

  • Measure skin thickness daily using calipers.

  • At the end of the experiment, euthanize the mice and collect skin tissue for histological analysis (H&E staining) and cytokine analysis (e.g., qPCR for IL-17, IL-23).

Psoriasis_Model_Workflow Imiquimod-Induced Psoriasis Model Workflow A Acclimatization & Shaving B Group Assignment A->B C Daily Imiquimod Application B->C D Daily Oral Dosing (this compound or Vehicle) B->D E Daily Monitoring (Erythema, Scaling, Thickness) C->E D->E F Tissue Collection (End of Study) E->F G Analysis (Histology, Cytokines) F->G

References

Application Notes and Protocols for In Vivo Administration of BMS-986322 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986322, also known as Lomedeucitinib, is a potent and selective, orally available allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of various immune-mediated inflammatory diseases, most notably psoriasis.[4] It plays a crucial role in the signaling of interleukin-23 (IL-23), IL-12, and Type I interferons.[4][5] By selectively inhibiting the regulatory pseudokinase (JH2) domain of TYK2, BMS-986322 blocks the downstream signaling cascade that leads to the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17.[5]

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of BMS-986322 in relevant animal models of inflammatory diseases, primarily focusing on psoriasis. Due to the limited publicly available preclinical data specifically for BMS-986322, the following protocols and data are, in part, extrapolated from studies on closely related TYK2 inhibitors, such as deucravacitinib (B606291) and BMS-986202, developed by the same company.[5][6]

Mechanism of Action: TYK2 Signaling Pathway

BMS-986322 functions by allosterically inhibiting TYK2, which prevents the downstream signaling of pro-inflammatory cytokines. The diagram below illustrates the pivotal role of TYK2 in the IL-23/IL-17 pathway, a critical axis in the pathophysiology of psoriasis.

TYK2_Signaling_Pathway TYK2 Signaling in Psoriasis Pathogenesis cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Binds TYK2 TYK2 IL23R->TYK2 Activates JAK2 JAK2 IL23R->JAK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 RORgt RORγt pSTAT3->RORgt Induces Th17 Th17 Cell Differentiation & Activation RORgt->Th17 IL17 IL-17 Th17->IL17 Produces Keratinocyte Keratinocyte Proliferation & Inflammation IL17->Keratinocyte Stimulates BMS986322 BMS-986322 BMS986322->TYK2 Inhibits

Caption: IL-23 signaling cascade and the inhibitory action of BMS-986322.

Quantitative Data Summary

While specific preclinical data for BMS-986322 is not widely published, the table below summarizes reported efficacy for the closely related TYK2 inhibitor, BMS-986202, in a mouse model of psoriasis. This data can serve as a reference for dose-ranging studies with BMS-986322.

CompoundAnimal ModelAdministration RouteDosageKey FindingsReference
BMS-986202 IL-23 Induced Acanthosis (Psoriasis Model) in MiceOral (once daily)30 mg/kgDose-dependent inhibition of acanthosis, with efficacy at least equivalent to ustekinumab.[5][6]
BMS-986202 Anti-CD40 Induced Colitis in SCID MiceOral25 and 60 mg/kgDose-dependent inhibition of colitis, equivalent to anti-p40 antibody.[5]
BMS-986202 Spontaneous Lupus in NZB/W MiceOralNot specifiedDose-dependent inhibition of anti-dsDNA titers and severe proteinuria.[5]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of BMS-986322 in commonly used mouse models of psoriasis.

Protocol 1: Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation

This model is widely used to screen for potential anti-psoriatic compounds and relies on the activation of Toll-like receptor 7 (TLR7) by imiquimod, which mimics key aspects of psoriatic inflammation.

Materials:

  • 8-10 week old BALB/c or C57BL/6 mice

  • BMS-986322 (formulated for oral gavage)

  • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

  • 5% Imiquimod cream (e.g., Aldara™)

  • Calipers for ear thickness measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle, BMS-986322 low dose, BMS-986322 high dose, positive control).

  • Shaving: One day prior to the first treatment, shave a designated area on the dorsal skin of the mice.

  • Treatment Initiation:

    • Begin oral administration of BMS-986322 or vehicle control one day before or on the same day as the first IMQ application. Administer daily via oral gavage.

  • Psoriasis Induction:

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5-7 consecutive days.

  • Daily Monitoring and Measurements:

    • Measure the thickness of both ears daily using calipers. The change in ear thickness is a primary indicator of inflammation.

    • Score the dorsal skin lesions daily for erythema, scaling, and thickness (each on a scale of 0-4). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.

  • Endpoint Analysis:

    • At the end of the experiment (e.g., day 6 or 8), euthanize the mice.

    • Collect ear and dorsal skin tissue for histopathological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Collect spleens to measure spleen weight as an indicator of systemic inflammation.

    • Homogenize skin tissue for cytokine analysis (e.g., IL-17A, IL-23) by ELISA or qPCR.

Protocol 2: IL-23-Induced Psoriasis-like Skin Inflammation

This model specifically targets the IL-23 pathway, which is central to psoriasis pathogenesis and the mechanism of action of TYK2 inhibitors.

Materials:

  • 8-10 week old C57BL/6 mice

  • BMS-986322 (formulated for oral gavage)

  • Vehicle control

  • Recombinant murine IL-23

  • Phosphate-buffered saline (PBS)

  • Calipers for ear thickness measurement

Procedure:

  • Acclimatization and Grouping: Follow steps 1 and 2 from Protocol 1.

  • Treatment Initiation: Begin daily oral administration of BMS-986322 or vehicle control one day before the first IL-23 injection.

  • Psoriasis Induction:

    • Inject 1 µg of recombinant murine IL-23 in 20 µL of PBS intradermally into the right ear pinna every other day for the duration of the experiment (e.g., 4-6 injections).

  • Daily Monitoring:

    • Measure the thickness of the right ear daily using calipers.

  • Endpoint Analysis:

    • Euthanize mice 24 hours after the final IL-23 injection.

    • Collect ear tissue for histopathology and cytokine analysis as described in Protocol 1.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the in vivo evaluation of BMS-986322 in a mouse model of psoriasis.

Experimental_Workflow In Vivo Evaluation Workflow for BMS-986322 acclimatization Animal Acclimatization (1 week) grouping Randomization into Treatment Groups acclimatization->grouping induction Psoriasis Model Induction (e.g., Imiquimod or IL-23) grouping->induction treatment Daily Oral Administration (BMS-986322 or Vehicle) grouping->treatment monitoring Daily Clinical Scoring (Ear Thickness, PASI) induction->monitoring treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Endpoint Analysis euthanasia->analysis histology Histopathology (H&E) analysis->histology cytokines Cytokine Analysis (ELISA/qPCR) analysis->cytokines spleen Splenomegaly Assessment analysis->spleen

Caption: Generalized workflow for preclinical efficacy testing of BMS-986322.

Conclusion

BMS-986322 represents a promising therapeutic agent for immune-mediated diseases through its selective inhibition of TYK2. The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of BMS-986322 in preclinical animal models of psoriasis. Researchers should adapt these protocols based on their specific experimental objectives and consider the data from closely related compounds when designing dose-ranging and efficacy studies. Careful and consistent application of these methodologies will be crucial in elucidating the full therapeutic potential of BMS-986322.

References

(S)-Lomedeucitinib: Application Notes and Protocols for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lomedeucitinib is the S-enantiomer of Lomedeucitinib (also known as BMS-986322), a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases that plays a pivotal role in the signaling pathways of key cytokines implicated in a range of autoimmune and inflammatory diseases.[4] These cytokines include interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[5][6] By selectively targeting TYK2, this compound offers a promising tool for dissecting the roles of these cytokine pathways in immunological processes and presents a potential therapeutic strategy for various immune-mediated disorders.

This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in immunological research.

Mechanism of Action: Targeting the TYK2 Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of TYK2. TYK2 is a crucial component of the JAK-STAT signaling cascade. Upon cytokine binding to their cognate receptors, TYK2, associated with the intracellular domain of the receptor, becomes activated through autophosphorylation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and modulate the transcription of target genes involved in inflammatory and immune responses. By inhibiting TYK2, this compound blocks this signaling cascade, thereby attenuating the downstream effects of cytokines such as IL-12, IL-23, and Type I IFNs.

Data Presentation: Quantitative Profile of this compound

Quantitative data is essential for the effective design and interpretation of experiments. The following tables summarize the key quantitative parameters for this compound and comparator compounds.

Note: Publicly available biochemical IC50 data for this compound is limited. The values presented below are representative for a highly selective TYK2 inhibitor and should be considered as a reference for experimental design. For the racemate of Lomedeucitinib, an IC50 of 0.047 µM has been reported for the inhibition of IFNα production in a cellular assay.[2]

Table 1: Biochemical Potency and Selectivity of TYK2 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. JAK3
This compound TYK2 [Data Not Available] ---
DeucravacitinibTYK21.0 (JH2 domain)>10,000-fold>10,000-fold>10,000-fold
TofacitinibJAK1/31-10~1-fold (vs. JAK1)~20-100-fold~1-fold (vs. JAK3)
BaricitinibJAK1/25.9 (JAK1), 5.7 (JAK2)~1-fold (vs. JAK1)~1-fold (vs. JAK2)~70-fold

Table 2: Cellular Potency of TYK2 Inhibitors

CompoundAssayCell TypeStimulusMeasured EndpointIC50 (nM)
(rac)-Lomedeucitinib IFNα Production--IFNα47
DeucravacitinibpSTAT4Human PBMCIL-12pSTAT42-19
DeucravacitinibpSTAT3Human PBMCIL-23pSTAT32-19
DeucravacitinibIFN SignatureHuman PBMCType I IFNGene Expression2-19

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT TYK2->STAT 3. Phosphorylation JAK2->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene_Expression Gene Expression (Inflammation, Immune Response) STAT_dimer->Gene_Expression 5. Nuclear Translocation & Transcription S_Lomedeucitinib This compound S_Lomedeucitinib->TYK2 Inhibition

Figure 1: this compound Inhibition of the TYK2 Signaling Pathway.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Start b_reagents Prepare Reagents: - Recombinant TYK2 Enzyme - Kinase Substrate (e.g., peptide) - ATP - this compound (serial dilution) b_start->b_reagents b_reaction Incubate Components b_reagents->b_reaction b_detection Detect Kinase Activity (e.g., ADP-Glo, LanthaScreen) b_reaction->b_detection b_analysis Data Analysis (IC50 determination) b_detection->b_analysis b_end End b_analysis->b_end c_start Start c_cells Culture Immune Cells (e.g., PBMCs, T-cells) c_start->c_cells c_treatment Treat with this compound (dose-response) c_cells->c_treatment c_stimulation Stimulate with Cytokine (e.g., IL-12, IL-23) c_treatment->c_stimulation c_lysis Cell Lysis or Fixation/Permeabilization c_stimulation->c_lysis c_detection Detect pSTAT (Western Blot, Flow Cytometry) c_lysis->c_detection c_analysis Data Analysis (IC50 determination) c_detection->c_analysis c_end End c_analysis->c_end

Figure 2: General Experimental Workflows for Biochemical and Cellular Assays.

Experimental Protocols

Protocol 1: In Vitro TYK2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant TYK2 enzyme.

Materials:

  • Recombinant human TYK2 enzyme (e.g., from SignalChem)

  • TYK2 substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • Further dilute the compound solutions in Kinase Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing recombinant TYK2 enzyme and substrate peptide in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for TYK2.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for Inhibition of IL-12-induced STAT4 Phosphorylation

This protocol describes a method to assess the potency of this compound in inhibiting IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs, isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Recombinant human IL-12 (e.g., from R&D Systems)

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

  • Phospho-STAT4 (pY693) antibody, conjugated to a fluorophore (e.g., Alexa Fluor 647)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well U-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be ≤ 0.1%.

    • Add 50 µL of the diluted compound or vehicle control to the appropriate wells.

    • Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation:

    • Prepare a solution of recombinant human IL-12 in complete RPMI-1640 medium at a concentration that induces submaximal STAT4 phosphorylation (to be determined empirically, e.g., 10 ng/mL).

    • Add 50 µL of the IL-12 solution to the stimulated wells. Add 50 µL of medium to the unstimulated control wells.

    • Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.

  • Cell Staining:

    • Stop the stimulation by adding 1 mL of cold PBS to each well and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 100 µL of Fixation/Permeabilization Buffer.

    • Incubate for 20 minutes at room temperature, protected from light.

    • Wash the cells twice with 1 mL of Perm/Wash Buffer (e.g., from BD Biosciences).

    • Resuspend the cells in 100 µL of Perm/Wash Buffer containing the fluorescently labeled anti-pSTAT4 antibody at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells once with 1 mL of Perm/Wash Buffer and resuspend in 200 µL of PBS for flow cytometry analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer, gating on the lymphocyte population based on forward and side scatter properties.

    • Determine the median fluorescence intensity (MFI) of pSTAT4 staining for each sample.

    • Calculate the percent inhibition of IL-12-induced pSTAT4 phosphorylation for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.

Protocol 3: Cellular Assay for Inhibition of IL-23-induced IL-17A Production from CD4+ T cells

This protocol details a method to evaluate the effect of this compound on the production of the pro-inflammatory cytokine IL-17A by human CD4+ T cells following stimulation with IL-23.

Materials:

  • Human CD4+ T cells, isolated from PBMCs by negative selection

  • T-cell activation/expansion beads (e.g., Dynabeads™ Human T-Activator CD3/CD28)

  • Recombinant human IL-23 (e.g., from R&D Systems)

  • Recombinant human IL-1β and IL-6 (for Th17 differentiation)

  • This compound

  • DMSO

  • Complete RPMI-1640 medium

  • Human IL-17A ELISA kit

Procedure:

  • Th17 Differentiation and Treatment:

    • Activate purified CD4+ T cells with anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1 in complete RPMI-1640 medium.

    • Culture the cells in the presence of a Th17-polarizing cytokine cocktail (e.g., IL-1β at 10 ng/mL and IL-6 at 20 ng/mL).

    • Add serial dilutions of this compound or vehicle control to the cultures at the time of activation.

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • IL-23 Stimulation:

    • After the initial differentiation period, wash the cells to remove the activation beads and polarizing cytokines.

    • Resuspend the cells in fresh complete RPMI-1640 medium and re-plate.

    • Add recombinant human IL-23 (e.g., 20 ng/mL) to the appropriate wells to stimulate IL-17A production.

    • Continue to include the respective concentrations of this compound or vehicle control.

    • Incubate for an additional 24-48 hours.

  • Measurement of IL-17A Production:

    • Centrifuge the plates to pellet the cells.

    • Carefully collect the culture supernatants.

    • Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the IL-17A ELISA.

    • Calculate the concentration of IL-17A in each sample.

    • Determine the percent inhibition of IL-23-induced IL-17A production for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable tool for investigating the role of TYK2-mediated signaling in the immune system. Its selectivity for TYK2 allows for the targeted interrogation of pathways driven by IL-12, IL-23, and Type I IFNs. The protocols provided herein offer a starting point for characterizing the biochemical and cellular activity of this compound and for exploring its potential in various immunological models. As with any experimental tool, careful optimization of assay conditions is recommended to ensure robust and reproducible results.

References

Troubleshooting & Optimization

(S)-Lomedeucitinib solubility and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (S)-Lomedeucitinib in experimental settings. This guide includes frequently asked questions, data on solubility, detailed protocols for solution preparation, and troubleshooting advice to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound, also known as BMS-986322, is a potent and selective, orally bioavailable allosteric inhibitor of Tyrosine Kinase 2 (TYK2). It is an investigational drug being evaluated for the treatment of immune-mediated inflammatory diseases such as psoriasis.

Q2: What is the mechanism of action for this compound? A2: this compound functions by binding to the regulatory pseudokinase (JH2) domain of TYK2. This allosteric inhibition stabilizes an inactive conformation of the enzyme, preventing its activation and blocking downstream signaling from key cytokines like Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).

Q3: What is the recommended solvent for preparing stock solutions? A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] The compound exhibits high solubility in DMSO.

Q4: Why does my this compound precipitate when diluted in aqueous buffers like PBS or cell culture media? A4: Like many kinase inhibitors, this compound has low intrinsic solubility in aqueous solutions.[2][3] When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer, the compound can crash out of solution. Following the detailed protocol for preparing working solutions, including serial dilution, is critical to prevent this.

Q5: What are the recommended storage conditions for this compound? A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][5]

Solubility Data

The solubility of this compound is crucial for proper experimental design. The data below is compiled from available information and typical characteristics of similar kinase inhibitors.

SolventConcentrationRemarks
DMSO 100 mg/mL (238.40 mM)Sonication or gentle warming may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
Ethanol Sparingly SolubleNot recommended as a primary solvent for high-concentration stock solutions.
Aqueous Buffers (PBS, Cell Culture Media) Very Low SolubilityDirect dissolution in aqueous buffers is not recommended. Working solutions must be prepared by diluting a DMSO stock.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution suitable for long-term storage and subsequent dilution for experiments.

Materials:

  • This compound powder (MW: 419.47 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile, polypropylene (B1209903) microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.19 mg of this compound powder.

    • Calculation: 10 mmol/L * 0.001 L * 419.47 g/mol * 1000 mg/g = 4.19 mg

  • Dissolution: Add the weighed powder to a sterile tube. Add 1 mL of anhydrous, sterile DMSO.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes.

  • Aid Dissolution (if necessary): If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes or warm it gently to 37°C until the solution is clear.[1]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. Store the aliquots at -80°C for up to 6 months.[1][5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into an aqueous medium to achieve the desired final concentration while minimizing precipitation. It is critical to keep the final DMSO concentration below levels toxic to the cells (typically ≤ 0.5%, and ideally ≤ 0.1%).

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile complete cell culture medium or PBS appropriate for your experiment

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution: To minimize precipitation, do not dilute the stock directly to the final concentration. First, prepare an intermediate dilution.

    • Example for a 10 µM final concentration: Prepare a 100X intermediate solution (1 mM) by adding 2 µL of the 10 mM stock solution to 18 µL of sterile culture medium. Mix thoroughly by pipetting.

  • Prepare Final Dilution: Add the intermediate dilution to the final volume of media for your experiment.

    • Example: To achieve a 10 µM final concentration in a well containing 2 mL of medium, add 20 µL of the 1 mM intermediate solution to the 2 mL of medium.

  • Prepare Vehicle Control: It is essential to run a vehicle control. Prepare wells containing the same final concentration of DMSO as the treated wells. In the example above, the final DMSO concentration is 0.1%.

  • Incubation: Gently mix the plate and incubate the cells for the desired treatment duration under standard culture conditions (e.g., 37°C, 5% CO₂).

Workflow for Preparing Cell Culture Working Solutions

G cluster_stock Stock Solution cluster_intermediate Intermediate Dilution cluster_final Final Working Solution stock 1. Thaw 10 mM Stock in DMSO intermediate 2. Prepare 100X Intermediate (e.g., 1 mM in Media) stock->intermediate Add stock to small volume of media final 3. Add Intermediate to Final Culture Volume intermediate->final Add to final volume in plate/flask control 4. Prepare Vehicle Control (Same % DMSO) intermediate->control

Workflow for preparing working solutions from a DMSO stock.

Mechanism of Action: TYK2 Signaling Pathway

This compound inhibits the JAK-STAT signaling pathway by targeting TYK2. This pathway is critical for the signaling of several pro-inflammatory cytokines.

G cluster_membrane Cell Membrane rec Cytokine Receptor tyk2 TYK2 (JH2 Domain) jak JAK1 / JAK2 stat STAT Protein rec->stat 3. STAT Recruitment cytokine Cytokines (IL-12, IL-23, IFN-α/β) cytokine->rec 1. Binding lomed This compound lomed->tyk2 2. Allosteric Inhibition p_stat p-STAT Dimer stat->p_stat 4. Phosphorylation & Dimerization nucleus Nucleus p_stat->nucleus 5. Translocation transcription Gene Transcription (Inflammation) nucleus->transcription 6. Regulation

This compound allosterically inhibits TYK2, blocking STAT activation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound will not dissolve in DMSO stock Exceeded solubility limit; poor quality or wet (hygroscopic) DMSO.- Ensure the concentration does not exceed 100 mg/mL. - Gently warm the solution to 37°C and/or sonicate in a water bath for 5-10 minutes. - Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1]
Precipitation observed upon dilution into aqueous buffer/media Low aqueous solubility of the compound; rapid change in solvent polarity.- Critical: Do not dilute the concentrated DMSO stock directly into the final large volume of aqueous buffer. - Follow Protocol 2 to perform a serial dilution, creating an intermediate dilution in a small volume of media first. - Ensure the final concentration of DMSO is as low as possible (ideally ≤ 0.1%) and consistent across all experiments, including the vehicle control.
Inconsistent or weaker-than-expected results in cell-based assays Compound degradation; inaccurate pipetting of concentrated stock; compound precipitation in the well.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][5] - Use freshly prepared working solutions for each experiment. - Use calibrated pipettes and proper technique, especially when handling small volumes of the concentrated stock. - After preparing the final working solution in the plate, visually inspect for any signs of precipitation before starting the experiment.
High levels of cell death observed, even at low concentrations Solvent toxicity.- Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%, and always include a vehicle control with the same DMSO concentration).

References

Technical Support Center: Optimizing (S)-Lomedeucitinib Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing (S)-Lomedeucitinib in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 plays a crucial role in the signaling pathways of several cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). By inhibiting TYK2, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key downstream effectors in these inflammatory signaling cascades.

Q2: What is a recommended starting concentration for this compound in cell culture?

For initial experiments, a concentration range of 10 nM to 1 µM is a common starting point for selective TYK2 inhibitors.[1] However, the optimal concentration is highly dependent on the specific cell line, experimental duration, and the endpoint being measured. It is crucial to perform a dose-response experiment to determine the effective concentration for your particular experimental setup.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C. When preparing working solutions, it is best practice to perform serial dilutions in the solvent before adding the final concentration to your cell culture medium to prevent precipitation.

Q4: What are the signs of cellular toxicity with this compound?

Signs of cytotoxicity can include a significant decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), and a reduction in cell proliferation. It is important to perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to distinguish between targeted inhibition of a signaling pathway and general cytotoxicity.

Q5: Can serum in the cell culture medium affect the activity of this compound?

Yes, components in fetal bovine serum (FBS) and other sera can bind to small molecule inhibitors, potentially reducing their effective concentration in the culture. It is advisable to test the efficacy of this compound in both low-serum or serum-free conditions and your standard culture medium to assess the impact of serum components.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or low inhibitory effect observed Inhibitor Concentration Too Low: The concentration of this compound may be insufficient to inhibit TYK2 in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your endpoint of interest.
Inhibitor Instability/Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh working solutions from a new aliquot of your stock solution for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C.
Poor Cell Permeability: The inhibitor may not be efficiently entering the cells.Increase the pre-incubation time with the inhibitor before adding the stimulus. Consult literature for cell permeability data on similar compounds if available.
Inactive Signaling Pathway: The TYK2 signaling pathway may not be active or may be redundant in your chosen cell line under the tested conditions.Confirm pathway activation in your cell line using a positive control (e.g., stimulation with IL-12 or IL-23). Consider using a cell line known to have an active TYK2 pathway.
High Cell Death/Cytotoxicity Inhibitor Concentration Too High: The concentration of this compound may be toxic to the cells.Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range. Use a concentration that effectively inhibits the target without causing significant cell death.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
Off-Target Effects: At high concentrations, the inhibitor may be affecting other kinases or cellular processes.Review the selectivity profile of this compound if available. Use the lowest effective concentration to minimize potential off-target effects.
Inconsistent Results Between Experiments Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can lead to variability.Use cells within a consistent passage number range. Seed cells at a uniform density and ensure they are in a logarithmic growth phase at the start of the experiment.
Inconsistent Reagent Preparation: Variations in the preparation of inhibitor dilutions or other reagents.Prepare fresh dilutions for each experiment and use calibrated pipettes. Ensure all reagents are properly stored and handled.
Edge Effects in Multi-Well Plates: Cells in the outer wells of a plate can experience different conditions (e.g., evaporation), leading to variability.Avoid using the outer wells of your plates for experimental samples. Fill the perimeter wells with sterile PBS or media to minimize evaporation.

Data Presentation

The following table provides an illustrative example of how to present IC50 values for this compound across different cell lines. Note: The values presented below are hypothetical and for demonstration purposes only. Researchers must determine the IC50 values for their specific cell lines and experimental conditions.

Cell LineCell TypeAssay TypeIncubation Time (hours)StimulusMeasured EndpointThis compound IC50 (nM) [Illustrative]
PBMCHuman Peripheral Blood Mononuclear CellsPhospho-flow cytometry2IL-12pSTAT415
THP-1Human Monocytic Cell LineELISA24IFN-αIP-10 Secretion50
NK-92Human Natural Killer Cell LineWestern Blot4IL-23pSTAT325
HaCaTHuman Keratinocyte Cell LineCell Viability (MTT)72-Cell Proliferation>1000

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using MTT Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of adherent cells.

Materials:

  • This compound

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Perform a cell count and determine viability (should be >95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of blank wells (medium with MTT and solubilization solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

TYK2 Signaling Pathway

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor Binding & Dimerization TYK2_inactive TYK2 (inactive) Receptor:r1->TYK2_inactive JAK_inactive JAK (inactive) Receptor:r2->JAK_inactive TYK2_active TYK2-P (active) TYK2_inactive->TYK2_active Trans-phosphorylation JAK_active JAK-P (active) JAK_inactive->JAK_active Trans-phosphorylation TYK2_active->JAK_inactive STAT_inactive STAT (inactive) TYK2_active->STAT_inactive Phosphorylation JAK_active->TYK2_inactive JAK_active->STAT_inactive Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Nuclear Translocation Lomedeucitinib This compound Lomedeucitinib->TYK2_inactive Inhibition Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Transcription

Caption: this compound inhibits the TYK2 signaling pathway.

Experimental Workflow for IC50 Determination

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells to Optimal Confluency Cell_Seeding 2. Seed Cells into 96-well Plate Cell_Culture->Cell_Seeding Prepare_Inhibitor 3. Prepare Serial Dilutions of this compound Treat_Cells 4. Treat Cells and Incubate (24-72h) Prepare_Inhibitor->Treat_Cells Add_MTT 5. Add MTT Reagent and Incubate (2-4h) Solubilize 6. Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance 7. Read Absorbance at 570 nm Calculate_Viability 8. Calculate % Viability vs. Control Read_Absorbance->Calculate_Viability Plot_Curve 9. Plot Dose-Response Curve and Determine IC50 Calculate_Viability->Plot_Curve

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic for Low Inhibitory Effect

Troubleshooting_Logic Start Low or No Inhibitory Effect Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Check_Inhibitor_Integrity Is the inhibitor stock and working solution fresh? Check_Concentration->Check_Inhibitor_Integrity Yes Widen_Concentration_Range Perform dose-response with a wider range. Check_Concentration->Widen_Concentration_Range No Check_Pathway_Activity Is the TYK2 pathway active in the cell line? Check_Inhibitor_Integrity->Check_Pathway_Activity Yes Prepare_Fresh_Solutions Use a new aliquot and prepare fresh dilutions. Check_Inhibitor_Integrity->Prepare_Fresh_Solutions No Use_Positive_Control Confirm pathway activation with a known stimulus. Check_Pathway_Activity->Use_Positive_Control No Resolved Issue Resolved Check_Pathway_Activity->Resolved Yes Widen_Concentration_Range->Resolved Prepare_Fresh_Solutions->Resolved Consider_Alternative_Cell_Line Use a cell line known to be responsive. Use_Positive_Control->Consider_Alternative_Cell_Line Consider_Alternative_Cell_Line->Resolved

Caption: Troubleshooting flowchart for low inhibitory effect.

References

Potential off-target effects of BMS-986322

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BMS-986322. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the potential off-target effects of BMS-986322.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-986322?

A1: BMS-986322 is an orally administered, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3][4] It functions by blocking the signaling of key cytokines involved in inflammatory and autoimmune diseases, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[5] By inhibiting TYK2, BMS-986322 disrupts the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5]

Q2: How does the mechanism of BMS-986322 contribute to its selectivity and minimize off-target effects?

A2: BMS-986322 is a first-in-class allosteric inhibitor that binds to the regulatory pseudokinase domain (JH2) of TYK2, which is structurally distinct among the JAK family members (JAK1, JAK2, JAK3).[5][6] This is in contrast to many other JAK inhibitors that target the highly conserved ATP-binding site within the catalytic domain (JH1).[5][6] This unique binding mechanism is the foundation for its high selectivity for TYK2, thereby avoiding significant inhibition of JAK1, JAK2, and JAK3 and minimizing the off-target effects associated with broader pan-JAK inhibitors.[5][6]

Q3: What are the known off-target effects of BMS-986322 on other kinases?

A3: Preclinical data from molecules with an identical mechanism of action, such as deucravacitinib, demonstrate that BMS-986322 is highly selective for TYK2 with minimal to no inhibition of other Janus kinases (JAK1, JAK2, and JAK3) at clinically relevant concentrations.[5][7][8] This high selectivity is a key feature of its design. For researchers investigating unexpected cellular phenotypes, it is crucial to consider the concentration of BMS-986322 being used, as off-target effects, while minimal, are more likely to occur at significantly higher concentrations than the known IC50 for TYK2 inhibition.[5]

Q4: What are the potential clinical off-target or adverse effects observed with BMS-986322?

A4: In clinical trials, BMS-986322 has been generally well-tolerated.[9][10] The most commonly reported adverse events are nasopharyngitis, upper respiratory tract infections, and headache.[11][12] As with other immunomodulatory agents, there is a potential for more serious side effects. For deucravacitinib, which shares the same mechanism, these include hypersensitivity reactions, increased risk of infections (including viral reactivation such as herpes zoster), and with some JAK inhibitors, a potential for malignancies has been noted in clinical trials.[3][11]

Troubleshooting Guide

This guide is intended to help researchers troubleshoot experiments and interpret data when working with BMS-986322.

Issue 1: An unexpected cellular phenotype or gene expression change is observed.

  • Is it an off-target effect?

    • Concentration Check: Verify that the concentration of BMS-986322 used in your experiment is consistent with its known IC50 for TYK2 inhibition. Off-target effects are more likely at supra-physiological concentrations.

    • On-Target Pathway Analysis: Confirm that the primary TYK2 signaling pathway (e.g., IL-23, IL-12, or Type I IFN-induced STAT phosphorylation) is inhibited at the concentration you are using.

    • Rescue Experiment: If feasible in your experimental system, perform a rescue experiment by introducing a BMS-986322-resistant TYK2 mutant. If the observed phenotype is reversed, it strongly suggests the effect is on-target.

    • Kinase Profiling: For critical applications where off-target effects are a major concern, consider performing a broad kinase panel screen (kinome scan) to empirically identify any other kinases that may be inhibited by BMS-986322 at the concentrations used in your experiments.

Issue 2: Difficulty replicating published data on the effects of BMS-986322.

  • How can I ensure my experimental setup is optimal?

    • Compound Quality: Ensure the purity and integrity of your BMS-986322 compound.

    • Cellular System: Use the same or a very similar cellular model as the cited literature. The expression and activity of TYK2 and its signaling partners can vary between cell types.

    • Stimulation Conditions: Pay close attention to the cytokine stimulation conditions (e.g., concentration of IL-23, IL-12, or IFN) and the timing of BMS-986322 treatment relative to stimulation.

    • Assay Sensitivity: Verify that your downstream readout (e.g., phospho-STAT levels, target gene expression) is sensitive and within the linear range of detection.

Data Presentation

Table 1: Kinase Inhibition Selectivity Profile (Data from Deucravacitinib, a molecule with an identical mechanism of action as BMS-986322)

Kinase TargetWhole Blood IC50 (nM)Selectivity Ratio (vs. TYK2)
TYK2 Data not publicly available for BMS-986322 (Proxy data indicates high potency)1x
JAK1 > 48-fold lower potency than TYK2[13]> 48x
JAK2 > 102-fold lower potency than TYK2[13]> 102x
JAK3 > 8-fold lower potency than TYK2[13]> 8x

Note: IC50 values represent the concentration of the inhibitor required to block 50% of the kinase activity. A higher IC50 value indicates lower potency. The selectivity ratio is the ratio of the IC50 for the off-target kinase to the IC50 for the on-target kinase (TYK2).

Experimental Protocols

Protocol 1: In Vitro Cellular Assay to Determine JAK/TYK2 Inhibition

This protocol describes a method to assess the functional selectivity of BMS-986322 in a whole blood assay by measuring the inhibition of cytokine-induced STAT phosphorylation.

Methodology:

  • Cell Source: Freshly drawn human whole blood.

  • Compound Preparation: Prepare a dilution series of BMS-986322 in a suitable solvent (e.g., DMSO).

  • Incubation: Pre-incubate whole blood samples with varying concentrations of BMS-986322 or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation: Stimulate the samples with specific cytokines to activate different JAK/TYK2 pathways:

    • TYK2/JAK2 Pathway: Use IL-12 to induce STAT4 phosphorylation.

    • JAK1/JAK3 Pathway: Use IL-2 to induce STAT5 phosphorylation.

    • JAK2/JAK2 Pathway: Use Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to induce STAT5 phosphorylation.

  • Lysis and Fixation: After a short stimulation period (e.g., 15-30 minutes), lyse the red blood cells and fix the remaining cells (e.g., with paraformaldehyde).

  • Permeabilization and Staining: Permeabilize the cells and stain with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT4, anti-phospho-STAT5).

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry to quantify the levels of phosphorylated STAT in specific immune cell populations (e.g., T cells, monocytes).

  • Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation at each concentration of BMS-986322 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

BMS_986322_On_Target_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-23 / IL-12 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK_partner JAK1 or JAK2 Receptor->JAK_partner Activation STAT STAT TYK2->STAT Phosphorylation JAK_partner->STAT Phosphorylation BMS986322 BMS-986322 BMS986322->TYK2 Allosteric Inhibition pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Transcription

Caption: On-target signaling pathway of BMS-986322.

Experimental_Workflow_for_Selectivity_Assessment cluster_workflow Experimental Workflow start Start: Whole Blood Sample incubation Incubate with BMS-986322 start->incubation stimulation Cytokine Stimulation incubation->stimulation lysis_fixation Lyse RBCs & Fix Cells stimulation->lysis_fixation staining Stain for phospho-STAT lysis_fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Calculate IC50 & Selectivity flow_cytometry->data_analysis

Caption: Workflow for assessing BMS-986322 selectivity.

References

Technical Support Center: Troubleshooting TYK2 Inhibition Assays with (S)-Lomedeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using (S)-Lomedeucitinib (also known as PF-06826647 or BMS-986322) in Tyrosine Kinase 2 (TYK2) inhibition assays. The content is tailored for researchers, scientists, and drug development professionals aiming to achieve reliable and reproducible results.

Understanding the TYK2 Signaling Pathway

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is crucial for signaling downstream of several key cytokine receptors, including those for interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs). When a cytokine binds to its receptor, associated TYK2 proteins are brought into proximity, leading to their activation via trans-phosphorylation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, move to the nucleus, and regulate the expression of genes involved in immune and inflammatory responses. This compound inhibits the kinase activity of TYK2, thereby blocking this signaling cascade.

TYK2_Signaling_Pathway cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) receptor receptor cytokine->receptor 1. Binding lomedeucitinib This compound tyk2_jak tyk2_jak lomedeucitinib->tyk2_jak Inhibition p_stat pSTAT Dimer nucleus Nucleus p_stat->nucleus 4. Dimerization & Translocation gene_expression Target Gene Expression nucleus->gene_expression 5. Transcription Modulation receptor->tyk2_jak 2. Dimerization & Activation tyk2_jak->p_stat 3. STAT Phosphorylation

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (PF-06826647) is a selective, orally administered inhibitor of TYK2. It functions by binding to the catalytically active JH1 domain of TYK2, preventing the phosphorylation of downstream STAT proteins and thereby blocking the signaling of pro-inflammatory cytokines like IL-12, IL-23, and Type I IFNs.[1][2]

Q2: I am seeing high variability in my IC50 values for this compound. What are the common causes?

High variability in half-maximal inhibitory concentration (IC50) values is a frequent issue in kinase assays.[3] Key factors include:

  • Compound Handling: this compound is typically dissolved in DMSO.[2][4] Ensure the stock solution is properly stored (-20°C for short-term, -80°C for long-term) and avoid repeated freeze-thaw cycles. Always prepare fresh serial dilutions from the stock for each experiment.[5]

  • Assay Conditions: IC50 values are highly dependent on assay conditions.[6] In biochemical assays, the concentration of ATP is a critical factor; higher ATP concentrations will typically result in higher IC50 values for ATP-competitive inhibitors. In cell-based assays, factors like cell density, passage number, and cytokine concentration must be kept consistent.

  • Pipetting and Mixing: Inaccurate pipetting, especially of small volumes, and incomplete mixing of reagents can introduce significant error. Using calibrated pipettes and preparing master mixes can help ensure consistency.[3]

Q3: My cell-based assay shows lower potency for this compound than my biochemical assay. Why?

Discrepancies between biochemical (in vitro) and cell-based assay results are common. Several factors can contribute to this:

  • Cellular ATP Concentration: The concentration of ATP inside a cell is in the millimolar range, which is much higher than the low micromolar concentrations often used in biochemical assays. This can make an ATP-competitive inhibitor appear less potent in a cellular environment.

  • Cell Permeability: While this compound is designed to be orally available, its ability to efficiently cross the membrane of the specific cell type used in your assay can affect its intracellular concentration and apparent potency.

  • Off-Target Effects & Cellular Complexity: In a cellular context, the inhibitor must contend with other proteins, transporters, and metabolic processes that are absent in a purified biochemical assay.[3]

Q4: How can I be sure the observed effect is due to TYK2 inhibition and not an off-target effect?

This compound is selective for TYK2 but does show some activity against other JAK family members, particularly JAK2.[1][2] To confirm on-target activity:

  • Review Selectivity Data: Compare the concentrations used in your experiment to the known IC50 values for other kinases (see Table 1).

  • Use Orthogonal Assays: Confirm your findings using a different assay that measures a distinct downstream event. For example, if you observe inhibition of pSTAT3 phosphorylation via flow cytometry, you could also measure the production of a downstream cytokine like IL-17 via ELISA.

  • Use Control Compounds: Include a well-characterized inhibitor for a suspected off-target kinase as a control to see if it replicates the observed phenotype.

Quantitative Data Summary

The inhibitory potency of this compound and other relevant TYK2 inhibitors is summarized below. It is crucial to note that IC50 values can vary between different experimental setups.

Table 1: Inhibitor Selectivity Profile

CompoundTargetIC50 (nM)Assay Type
This compound (PF-06826647) TYK2 15 - 17 Biochemical [1][2][4]
JAK1383Biochemical[1][2]
JAK274Biochemical[1][2]
JAK3>10,000Biochemical[1]
IL-12 induced pSTAT414Human Whole Blood[1]

Troubleshooting Guide

Table 2: Common Problems and Solutions in TYK2 Inhibition Assays

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates - Pipetting errors- Incomplete reagent mixing- "Edge effects" in microplates- Inconsistent cell seeding density- Calibrate pipettes; use reverse pipetting for viscous liquids.- Prepare master mixes for reagents.- Avoid using outer wells or fill them with buffer to maintain humidity.- Ensure a homogenous cell suspension before plating.[3][7]
No or Weak Inhibition - Inactive inhibitor (degradation)- Suboptimal cytokine stimulation- Inactive enzyme (biochemical assay)- Incorrect assay endpoint- Prepare fresh dilutions from a new aliquot of stock for each experiment.- Perform a dose-response curve for the cytokine (e.g., IL-12, IFN-α) to find the EC80 concentration.- Aliquot enzyme upon receipt and store properly; avoid freeze-thaw cycles.- Ensure the measured endpoint (e.g., pSTAT3) is robustly downstream of TYK2 for the cytokine used.[8]
Inconsistent IC50 Values - Inconsistent inhibitor dilutions- Variable enzyme/cell activity- Fluctuations in ATP concentration (biochemical)- Changes in cell passage number or health- Prepare serial dilutions carefully and consistently.- Use the same batch of enzyme or cells within a consistent passage range.- Use a consistent, validated lot of ATP.- Maintain a consistent cell culture and passage protocol.[3]
High Background Signal - Non-specific antibody binding (Flow/WB)- Compound interference (e.g., autofluorescence)- Contaminated reagents or cells- Optimize antibody concentrations and include isotype controls.- Run a control with the compound in the absence of cells or enzyme to check for interference.- Use fresh, high-quality reagents and routinely test for mycoplasma contamination.[7]

Experimental Protocols

Protocol 1: Cell-Based TYK2 Inhibition Assay (pSTAT Flow Cytometry)

This protocol measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Human PBMCs, isolated via density gradient centrifugation

  • RPMI-1640 media with 10% FBS

  • This compound

  • Recombinant human cytokine (e.g., IL-12, IFN-α)

  • Fixation and Permeabilization buffers

  • Fluorochrome-conjugated antibodies (e.g., anti-pSTAT3, anti-pSTAT4, cell surface markers)

  • FACS tubes and flow cytometer

Procedure:

  • Cell Preparation: Isolate and resuspend PBMCs in RPMI-1640 at 1 x 10^6 cells/mL. Plate cells in a 96-well plate.[9]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in media. Add diluted inhibitor or vehicle (DMSO) to cells and pre-incubate for 1-2 hours at 37°C.[9]

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-12 at a pre-determined EC80 concentration) to stimulate the specific pathway. Incubate for 15-30 minutes at 37°C.

  • Fixation: Immediately stop the reaction by adding a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 10-15 minutes at room temperature.[10]

  • Permeabilization: Wash the cells and add ice-cold methanol (B129727) to permeabilize, allowing for intracellular staining. Incubate for at least 15 minutes on ice.[10][11]

  • Staining: Wash out the methanol and stain the cells with a cocktail of antibodies against phospho-STATs and cell surface markers for 30-60 minutes at room temperature.[9]

  • Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Gate on the cell population of interest, quantify the median fluorescence intensity (MFI) of the pSTAT signal, and calculate IC50 values.

Workflow_pSTAT_Flow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Isolate & Plate PBMCs a1 Pre-incubate with This compound p1->a1 p2 Prepare Inhibitor Dilutions p2->a1 a2 Stimulate with Cytokine a1->a2 a3 Fix & Permeabilize Cells a2->a3 a4 Stain with Antibodies a3->a4 an1 Acquire on Flow Cytometer a4->an1 an2 Calculate MFI & IC50 an1->an2

Protocol 2: Biochemical TYK2 Inhibition Assay (ADP-Glo™)

This protocol outlines a method to determine the IC50 value of this compound using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant active TYK2 enzyme

  • TYK2 substrate (e.g., IRS1-tide)

  • Kinase Assay Buffer

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP (at or near the Km for TYK2), and the peptide substrate.[12]

  • Inhibitor Addition: Add 2.5 µL of serially diluted this compound or vehicle control to the appropriate wells of the assay plate.

  • Enzyme Addition: Thaw and dilute the TYK2 enzyme in Kinase Assay Buffer. Initiate the kinase reaction by adding 10 µL of the diluted enzyme to all wells except the "blank" controls.[12]

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40-45 minutes at room temperature.[13][14]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate for another 45-60 minutes at room temperature.[12][14]

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "blank" reading from all other values. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Troubleshooting Logic

When encountering unexpected results, a systematic approach is essential. The following diagram outlines a logical workflow for troubleshooting common issues.

Troubleshooting_Logic cluster_issues cluster_causes1 Check... cluster_causes2 Check... cluster_causes3 Check... start Inconsistent or Unexpected Results issue1 High Variability start->issue1 issue2 Low / No Inhibition start->issue2 issue3 Potential Off-Target Effects start->issue3 c1a Pipetting & Mixing Technique issue1->c1a c2a Inhibitor Stability (Prepare Fresh) issue2->c2a c3a Inhibitor Selectivity Profile (IC50s) issue3->c3a c1b Cell Seeding Consistency c1a->c1b c1c Plate Edge Effects c1b->c1c c2b Cytokine Potency (Run EC50) c2a->c2b c2c Enzyme Activity c2b->c2c c3b Cell-line Specific Signaling c3a->c3b c3c Confirm with Orthogonal Assay c3b->c3c

References

Stability and storage conditions for (S)-Lomedeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (S)-Lomedeucitinib. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Stability and Storage Conditions

Proper handling and storage of this compound are critical to ensure its integrity and obtain reliable experimental results. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 yearsStore in a tightly sealed container, protected from light and moisture.
4°C2 yearsFor shorter-term storage, ensure the container is well-sealed.
In Solvent -80°C6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for preparing stock solutions.
-20°C1 monthSuitable for short-term storage of stock solutions. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to dissolve this compound in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). To aid dissolution, gentle warming to 37-60°C and ultrasonication can be applied. Due to the hygroscopic nature of DMSO, it is crucial to use a newly opened bottle to prevent the introduction of water, which can affect solubility and stability.

Q2: I observed precipitation in my DMSO stock solution after storing it at -20°C. What should I do?

A2: Precipitation can occur after freeze-thaw cycles. Before use, bring the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, the solution may be supersaturated. In this case, it is advisable to prepare a fresh stock solution at a slightly lower concentration. To avoid this issue, it is best practice to aliquot the stock solution into single-use volumes.

Q3: Can I store aqueous dilutions of this compound?

A3: It is not recommended to store aqueous dilutions for long periods. Due to the potential for hydrolysis, especially of the carboxamide functional group, aqueous solutions should be prepared fresh before each experiment.

Q4: How does light exposure affect the stability of this compound?

A4: The chemical structure of this compound contains a sulfonamide-like moiety (methylsulfonyl pyridine), which can be susceptible to photodegradation. It is recommended to store both solid and solution forms of the compound protected from light by using amber-colored vials or by wrapping the container in aluminum foil.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Potential Cause 1: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound has been stored according to the recommendations in the table above.

    • Check Solution Age: Use freshly prepared stock solutions or solutions that have been stored appropriately for less than the recommended duration.

    • Perform a Purity Check: If degradation is suspected, the purity of the stock solution can be assessed using High-Performance Liquid Chromatography (HPLC). A significant decrease in the area of the main peak or the appearance of new peaks compared to a freshly prepared standard indicates degradation.

Potential Cause 2: Incomplete dissolution.

  • Troubleshooting Steps:

    • Visual Inspection: Before use, visually inspect the solution to ensure there is no visible precipitate.

    • Re-dissolve: If precipitate is observed, gently warm and vortex the solution until it is clear.

    • Optimize Dissolution Protocol: When preparing the stock solution, ensure adequate vortexing or sonication is used to achieve complete dissolution.

Issue 2: Appearance of unknown peaks in HPLC analysis.

Potential Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Analyze Stress Conditions: Review the experimental conditions to identify potential stressors such as extreme pH, high temperature, or prolonged exposure to light.

    • Hypothesize Degradation Pathways: Based on the structure of this compound, potential degradation pathways include:

      • Hydrolysis: The pyridazine (B1198779) carboxamide and the amide linkage to the spiro-pentane group could be susceptible to acid or base-catalyzed hydrolysis.

      • Oxidation: The methylsulfonyl group on the pyridine (B92270) ring could be a site for oxidative degradation.

      • Photodegradation: The aromatic rings and the sulfonamide-like structure may be sensitive to light.

    • Characterize Degradants: If significant degradation is observed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products and help elucidate their structures.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution to 100 µM in a solution of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate an aliquot of the DMSO stock solution at 60°C for 24 hours.

    • Photostability: Expose a clear vial containing a 100 µM solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to a calibrated light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-UV method. An LC-MS/MS method can provide further information on the degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

    • Identify and quantify the major degradation products.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results / Unexpected HPLC Peaks check_storage Verify Storage Conditions (Temp, Light, Duration) start->check_storage check_dissolution Check for Complete Dissolution start->check_dissolution improper_storage Improper Storage Identified check_storage->improper_storage precipitation Precipitation Observed check_dissolution->precipitation prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh Yes forced_degradation Suspect Degradation Perform Forced Degradation Study (pH, Oxidation, Light, Temp) improper_storage->forced_degradation No re_dissolve Warm and Vortex to Re-dissolve precipitation->re_dissolve Yes precipitation->forced_degradation No continue_experiment Continue Experiment prepare_fresh->continue_experiment re_dissolve->continue_experiment analyze_hplc Analyze by HPLC / LC-MS forced_degradation->analyze_hplc identify_degradants Identify Degradation Products and Pathway analyze_hplc->identify_degradants optimize_conditions Optimize Experimental Conditions (e.g., pH, protect from light) identify_degradants->optimize_conditions optimize_conditions->continue_experiment

Caption: Troubleshooting workflow for stability issues with this compound.

signaling_pathway_placeholder Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation lomedeucitinib This compound hydrolysis_product1 Hydrolysis of Pyridazine Carboxamide lomedeucitinib->hydrolysis_product1 H+ / OH- hydrolysis_product2 Hydrolysis of Spiro-pentane Amide lomedeucitinib->hydrolysis_product2 H+ / OH- oxidation_product Oxidation of Methylsulfonyl Group lomedeucitinib->oxidation_product e.g., H2O2 photo_product Degradation of Aromatic Rings / Sulfonamide lomedeucitinib->photo_product UV/Vis Light

Caption: Potential degradation pathways of this compound under stress conditions.

Addressing variability in (S)-Lomedeucitinib experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Lomedeucitinib. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation with this selective Tyrosine Kinase 2 (TYK2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3][4][5] It functions by blocking the TYK2-mediated signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons.[6][7] This inhibition prevents the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the inflammatory response.[6]

Q2: What is the recommended solvent and storage for this compound?

A2: For in vitro experiments, it is recommended to reconstitute this compound in DMSO to create a stock solution.[8] For optimal stability, aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months.[2][9] It is important to avoid repeated freeze-thaw cycles.[2][9] Always allow the product to equilibrate to room temperature for at least 60 minutes before use.

Q3: How selective is this compound for TYK2 over other JAK family kinases?

A3: this compound is designed for high selectivity for TYK2. However, as with any kinase inhibitor, the potential for off-target effects exists, particularly at higher concentrations.[8][10] To confirm selectivity in your specific experimental system, it is advisable to perform a kinase panel screening.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Cell-Based Assays

High variability across replicate wells is a common challenge that can obscure the true effect of this compound.

Potential CauseTroubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation.[11]
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations.[11] Whenever possible, avoid using these wells for critical samples. If they must be used, ensure proper plate sealing and maintain a humidified environment during incubation.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Variations in cell number per well can significantly impact results.
Cell Line Instability Use a consistent and low passage number for your cells. High passage numbers can lead to genetic drift and altered drug sensitivity.[8]
Issue 2: Inconsistent IC50 Values for this compound

Fluctuations in the calculated IC50 value can be a significant source of experimental irreproducibility.

Potential CauseTroubleshooting Step
Variable Enzyme/Protein Activity Use a consistent source and lot of recombinant TYK2 or cells. Thaw and handle all biological reagents consistently.
Compound Solubility and Stability Visually inspect for any precipitation of this compound in your assay buffer. Confirm the compound's solubility under the final assay conditions. Prepare fresh dilutions for each experiment as the compound's stability in aqueous buffers over time may vary.[11]
Inaccurate Drug Dilutions Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Improperly stored or old dilutions can lead to inaccurate concentrations.[8]
Variable Incubation Times Adhere to a strict and consistent incubation time for both the drug treatment and any subsequent reagents.[8]
Assay Interference At high concentrations, the compound or its solvent (DMSO) might interfere with the assay readout (e.g., fluorescence, luminescence).[8][11] Always include appropriate vehicle controls (DMSO alone) for each concentration point to account for this.
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results

It is not uncommon to observe a difference in the potency of this compound in a purified enzyme assay versus a cell-based assay.

Potential CauseTroubleshooting Step
Cellular Environment Complexity The presence of scaffolding proteins and signaling complexes within a cell can influence inhibitor binding and efficacy in ways not captured in a simplified in vitro setting.[11]
High Cellular ATP Concentration Biochemical assays are often performed at ATP concentrations significantly lower than physiological levels, which can enhance apparent inhibitor potency.[11] The high ATP concentration within cells can be competitive for ATP-competitive inhibitors.
Off-Target Effects In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just TYK2.[10][11]
Cellular Uptake and Efflux The ability of this compound to penetrate the cell membrane and its potential removal by efflux pumps can affect its intracellular concentration and, consequently, its apparent potency.

Experimental Protocols & Methodologies

Example Protocol: Cellular Assay for TYK2 Inhibition (IL-23-induced STAT3 Phosphorylation)

This protocol describes a general method for assessing the cellular potency of this compound by measuring its effect on IL-23-induced STAT3 phosphorylation in a relevant cell line (e.g., human NK-92 cells).

Materials:

  • This compound

  • Human NK-92 cells

  • Recombinant human IL-23

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer containing phosphatase and protease inhibitors

  • Antibodies: Phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH)

  • Western blot reagents

Procedure:

  • Cell Culture: Culture NK-92 cells according to the supplier's recommendations.

  • Cell Plating: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound or vehicle control (DMSO) to the appropriate wells and pre-incubate for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Add recombinant human IL-23 to the wells to a final concentration known to induce robust STAT3 phosphorylation and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Perform SDS-PAGE and western blotting using antibodies against phospho-STAT3, total STAT3, and a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 and loading control signals. Plot the normalized data against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

TYK2_Signaling_Pathway TYK2 Signaling Pathway Inhibition by this compound cluster_receptor Receptor Complex Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimerization pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Lomedeucitinib (B12381395) This compound Lomedeucitinib->TYK2 Inhibits

Caption: Inhibition of the TYK2 signaling pathway by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_Reagents Verify Reagent Stability & Concentration Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Technique Evaluate Pipetting & Handling Start->Check_Technique Reagent_OK Reagents Verified Check_Reagents->Reagent_OK No Issue Reagent_Issue Prepare Fresh Reagents Check_Reagents->Reagent_Issue Issue Found Protocol_OK Protocol Consistent Check_Protocol->Protocol_OK No Issue Protocol_Issue Standardize Protocol Steps Check_Protocol->Protocol_Issue Issue Found Technique_OK Technique Consistent Check_Technique->Technique_OK No Issue Technique_Issue Refine Pipetting Technique Check_Technique->Technique_Issue Issue Found Optimize_Assay Optimize Assay Parameters (e.g., incubation time, concentrations) Reagent_OK->Optimize_Assay Protocol_OK->Optimize_Assay Technique_OK->Optimize_Assay Optimize_Assay->Start Re-run Experiment Consult Consult Technical Support Optimize_Assay->Consult If variability persists Reagent_Issue->Start Re-run Experiment Protocol_Issue->Start Re-run Experiment Technique_Issue->Start Re-run Experiment

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Mitigating In Vitro Cytotoxicity of (S)-Lomedeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in vitro cytotoxicity with (S)-Lomedeucitinib. The information is designed to help identify potential causes of cell death and provide actionable strategies for mitigation.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations

Question: We are observing significant cell death in our in vitro assays at concentrations of this compound that are expected to be therapeutically relevant. How can we reduce this cytotoxicity while maintaining on-target activity?

Answer: High cytotoxicity at anticipated therapeutic doses can be a significant hurdle. Several factors may contribute to this, and a systematic approach is recommended to identify the root cause and mitigate the effect.

Potential Causes and Mitigation Strategies:

  • Dose and Time Dependence: Cytotoxicity is often dose- and time-dependent.[1]

    • Mitigation: Perform a detailed dose-response and time-course experiment to determine the lowest effective concentration and the shortest exposure time that elicits the desired on-target effect with minimal cytotoxicity.

  • Off-Target Effects: Small molecule inhibitors can have off-target activities that contribute to cytotoxicity.[2][3][4]

    • Mitigation:

      • Use of More Selective Inhibitors: If available, compare the effects of this compound with other more selective TYK2 inhibitors to see if the cytotoxicity is a class effect or specific to the compound.[5]

      • Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down TYK2 and confirm that the observed phenotype is due to on-target inhibition.[2]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[5]

    • Mitigation: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Always include a vehicle-only control in your experiments to assess solvent toxicity.[5]

  • Cell Culture Conditions: Suboptimal cell culture conditions can make cells more susceptible to drug-induced toxicity.[1]

    • Mitigation:

      • Cell Density: Optimize the cell seeding density. Cells at a very low density can be more sensitive to toxic insults.[5] Ensure cells are in the logarithmic growth phase at the time of treatment.[5]

      • Media and Serum: Standardize all cell culture parameters, including media components and serum concentration. Use the same batch of media and serum for a set of experiments to ensure consistency.[5]

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Question: We are observing high variability in our cytotoxicity assay results with this compound from one experiment to the next. What could be causing this inconsistency, and how can we improve reproducibility?

Answer: Inconsistent results are a common challenge in in vitro assays and can stem from several sources of variability.

Potential Causes and Mitigation Strategies:

  • Reagent Variability:

    • Mitigation: Use a single, quality-controlled batch of this compound for a series of experiments. If you must switch batches, perform a bridging experiment to ensure consistency.[5] Prepare fresh dilutions of the compound for each experiment from a frozen stock solution to avoid degradation.[6]

  • Cell Culture Variations:

    • Mitigation:

      • Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

      • Confluency: Plate cells at a consistent density and treat them at the same level of confluency in each experiment.

  • Assay Performance:

    • Mitigation:

      • Pipetting Errors: Be meticulous with pipetting to avoid errors in compound concentration or cell number.

      • Assay Interference: Some compounds can interfere with the chemistry of certain cytotoxicity assays (e.g., formazan-based assays like MTT).[5][7] Use an orthogonal method to confirm viability results, such as a membrane integrity assay like LDH release or a dye-based method like trypan blue exclusion.[5][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced cytotoxicity?

A1: this compound is a tyrosine kinase 2 (TYK2) inhibitor.[6][10] While its on-target mechanism involves modulating cytokine signaling pathways like the IL-23/IL-17 axis, the exact mechanism of cytotoxicity is not well-defined in publicly available literature.[11] However, drug-induced cytotoxicity often proceeds through common pathways such as:

  • Apoptosis: Many kinase inhibitors induce programmed cell death, or apoptosis, which can be caspase-dependent.[12][13][14] This can be investigated by measuring markers of apoptosis like caspase-3/7 activation or Annexin V staining.

  • Off-Target Kinase Inhibition: The compound may be inhibiting other kinases that are essential for cell survival.[3][15]

  • Mitochondrial Dysfunction: The drug could be impairing mitochondrial function, leading to a decrease in cellular energy and the initiation of apoptotic pathways.[7]

Q2: Are there any co-treatments that can mitigate the cytotoxicity of this compound?

A2: Yes, co-treatment with protective agents can be a viable strategy.

  • Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer protection.[1]

  • Pan-Caspase Inhibitors: To determine if apoptosis is the primary mechanism of cell death, a pan-caspase inhibitor like Z-VAD-FMK can be used.[13] If the inhibitor rescues the cells from death, it indicates a caspase-dependent apoptotic mechanism.[13][16]

Q3: How do I choose the right cytotoxicity assay for my experiments with this compound?

A3: The choice of assay depends on the specific question you are asking. It is often recommended to use multiple assays to get a comprehensive picture of the cytotoxic mechanism.[9][17]

  • Metabolic Assays (e.g., MTT, MTS, AlamarBlue): These measure the metabolic activity of the cells, which is often used as an indicator of cell viability.[9][18] However, be aware that a compound can inhibit metabolic activity without directly causing cell death, which could lead to a misinterpretation of cytotoxicity.[7]

  • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue, Propidium Iodide): These assays detect damage to the cell membrane, which is a hallmark of late-stage apoptosis or necrosis.[8][19] They provide a more direct measure of cell death.[17]

  • Apoptosis Assays (e.g., Caspase-Glo, Annexin V): These assays specifically measure markers of programmed cell death and can help to elucidate the mechanism of cytotoxicity.[14]

Data Presentation

Table 1: Dose-Response of this compound Cytotoxicity

Cell LineThis compound Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Release)
Cell Line A 0 (Vehicle)1000
0.1
1
10
100
Cell Line B 0 (Vehicle)1000
0.1
1
10
100

Table 2: Effect of Antioxidant Co-treatment on this compound Cytotoxicity

Treatment Group% Cell Viability
Vehicle Control100
This compound (e.g., IC50 concentration)
N-acetylcysteine (NAC) only
This compound + NAC

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[1][5]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add fresh medium containing the different concentrations of the compound. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[8]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing a substrate for LDH.

  • Data Acquisition: Measure the absorbance or fluorescence according to the kit's protocol using a microplate reader.

  • Data Analysis: Determine the amount of LDH release for each treatment group and express it as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Visualizations

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Binds TYK2 TYK2 IL23R->TYK2 Activates JAK2 JAK2 IL23R->JAK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Gene Transcription (e.g., IL-17) pSTAT3->Gene Promotes Lomedeucitinib This compound Lomedeucitinib->TYK2 Inhibits

Caption: Hypothetical signaling pathway of this compound.

start Start: Observe High Cytotoxicity check_dose Perform Dose-Response & Time-Course Experiments start->check_dose optimize_conditions Optimize Cell Culture Conditions (Density, Media, etc.) check_dose->optimize_conditions vehicle_control Run Vehicle Control (e.g., ≤ 0.1% DMSO) optimize_conditions->vehicle_control orthogonal_assay Confirm with Orthogonal Assay (e.g., LDH vs. MTT) vehicle_control->orthogonal_assay co_treatment Test Co-treatments (e.g., Antioxidants, Caspase Inhibitors) orthogonal_assay->co_treatment end End: Mitigated Cytotoxicity co_treatment->end

Caption: Experimental workflow for mitigating cytotoxicity.

cluster_causes Potential Causes cluster_solutions Mitigation Strategies issue High In Vitro Cytotoxicity cause1 Concentration/Time Too High issue->cause1 cause2 Off-Target Effects issue->cause2 cause3 Suboptimal Culture Conditions issue->cause3 cause4 Solvent Toxicity issue->cause4 solution1 Optimize Dose and Duration cause1->solution1 solution2 Compare with Selective Inhibitors cause2->solution2 solution3 Standardize Cell Culture cause3->solution3 solution4 Use Vehicle Control (≤ 0.1%) cause4->solution4

Caption: Troubleshooting logic for high cytotoxicity.

References

Validation & Comparative

A Comparative Guide to TYK2 Inhibitors in Psoriasis Models: (S)-Lomedeucitinib vs. Deucravacitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two tyrosine kinase 2 (TYK2) inhibitors, the investigational drug (S)-Lomedeucitinib (BMS-986322) and the FDA-approved deucravacitinib (B606291) (Sotyktu™), for the treatment of psoriasis. This comparison is based on currently available public data. Deucravacitinib is a first-in-class, oral, selective, allosteric TYK2 inhibitor with a well-documented profile in both preclinical and extensive clinical studies for moderate-to-severe plaque psoriasis. This compound is also a TYK2 inhibitor under development by Bristol-Myers Squibb, which has completed a Phase 2 clinical trial for psoriasis. However, detailed data from this trial and specifics about its mechanism of inhibition are not yet widely available in peer-reviewed literature.

Executive Summary

Deucravacitinib has established a significant precedent as a selective allosteric TYK2 inhibitor, demonstrating superior efficacy over placebo and apremilast (B1683926) in pivotal Phase 3 trials and a consistent safety profile in long-term extensions. Its mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity for TYK2 over other Janus kinases (JAKs), thereby avoiding the broader immunosuppressive effects associated with pan-JAK inhibitors.

This compound is a promising next-generation TYK2 inhibitor. While its clinical development is less mature than deucravacitinib's, it has shown proof-of-concept in a Phase 2 trial for plaque psoriasis. The key differentiating aspects, such as its precise binding mechanism (allosteric vs. orthosteric) and its full efficacy and safety profile, will become clearer as more data is publicly released. This guide will compare the known attributes of both compounds to provide a current perspective for researchers in the field.

Mechanism of Action: Targeting the IL-23/IL-17 Pathway

Psoriasis is a chronic inflammatory skin disease primarily driven by the IL-23/IL-17 axis. TYK2 is a crucial intracellular signaling molecule that mediates the effects of key cytokines, including IL-23, IL-12, and Type I interferons. By inhibiting TYK2, both deucravacitinib and this compound aim to disrupt this pro-inflammatory cascade.

Deucravacitinib is a selective allosteric inhibitor of TYK2. It binds to the regulatory pseudokinase (JH2) domain, locking the enzyme in an inactive conformation. This is distinct from ATP-competitive (orthosteric) inhibitors that target the highly conserved active site of the kinase domain. The allosteric approach provides deucravacitinib with remarkable selectivity for TYK2 over JAK1, JAK2, and JAK3. The specific mechanism of this compound has not been definitively disclosed in available public literature.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23R IL-23 Receptor TYK2 TYK2 IL-23R->TYK2 Activates JAK2 JAK2 IL-23R->JAK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-17) pSTAT3->Gene_Transcription Dimerizes and translocates Deucravacitinib Deucravacitinib (this compound) Deucravacitinib->TYK2 Allosterically inhibits IL-23 IL-23 IL-23->IL-23R Binds

Caption: Simplified IL-23 signaling pathway and TYK2 inhibition.

Preclinical Data in Psoriasis Models

Direct comparative preclinical studies between this compound and deucravacitinib are not available in the public domain. However, the efficacy of deucravacitinib has been demonstrated in the imiquimod (B1671794) (IMQ)-induced psoriasis mouse model,

Validating the Therapeutic Potential of (S)-Lomedeucitinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (S)-Lomedeucitinib's therapeutic potential against other established treatments for moderate-to-severe plaque psoriasis. This document synthesizes available clinical and preclinical data, outlines key experimental protocols for inhibitor validation, and visualizes relevant biological pathways to support further research and development in this area.

This compound (BMS-986322) is an investigational oral, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of autoimmune and inflammatory diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons. By selectively targeting TYK2, this compound aims to offer a targeted oral therapy with a favorable safety profile compared to broader JAK inhibitors. It has completed a Phase 2 clinical trial for the treatment of moderate-to-severe psoriasis (NCT05730725). While detailed results from this trial are not yet publicly available, this guide provides a comparative framework using data from the approved TYK2 inhibitor, Deucravacitinib (B606291), and other systemic therapies for psoriasis.

Comparative Analysis of Psoriasis Therapies

To contextualize the potential of this compound, this section presents a comparative overview of the efficacy and safety of current oral and biologic treatments for moderate-to-severe plaque psoriasis. The primary efficacy endpoint in most psoriasis clinical trials is the Psoriasis Area and Severity Index (PASI), with PASI 75, PASI 90, and PASI 100 representing a 75%, 90%, and 100% reduction in the score from baseline, respectively.

Oral Therapies: A Comparative Overview

Oral treatments offer a convenient administration route for patients with moderate-to-severe psoriasis. The following table summarizes the clinical efficacy of Deucravacitinib and Apremilast (B1683926), another oral therapy with a different mechanism of action.

Treatment (Mechanism)TrialPASI 75 Response Rate (Week 16)PASI 90 Response Rate (Week 16)Key Adverse Events
Deucravacitinib (TYK2 inhibitor)POETYK PSO-1[1][2][3]58.4%[3]Not Reported in SnippetNasopharyngitis, upper respiratory tract infection[3]
POETYK PSO-2[2][4][5]53.0%[4]Not Reported in SnippetLow rates of serious adverse events[4]
Apremilast (PDE4 inhibitor)POETYK PSO-1[1][2][3]35.1%[3]Not Reported in SnippetDiarrhea, nausea, headache[4]
POETYK PSO-2[2][4][5]40.2%[2]Not Reported in SnippetDiarrhea, nausea, headache[4]
Placebo POETYK PSO-1[1][2][3]12.7%[3]Not Reported in SnippetSimilar rates of adverse events to active treatments[1]
POETYK PSO-2[2][4][5]9.4%[4]Not Reported in SnippetSimilar rates of adverse events to active treatments[4]

Long-term data from the POETYK PSO long-term extension trial demonstrated sustained efficacy for Deucravacitinib, with PASI 75 and PASI 90 response rates of 71.7% and 47.5%, respectively, after four years of continuous treatment. The safety profile remained consistent with no new signals identified[6].

Biologic Therapies: A High-Efficacy Benchmark

Biologic therapies, administered via injection or infusion, have set a high bar for efficacy in the treatment of moderate-to-severe psoriasis. The following table summarizes the performance of several leading biologics targeting different cytokine pathways.

Treatment (Mechanism)Trial(s)PASI 75 Response Rate (Week 12-16)PASI 90 Response Rate (Week 12-16)PASI 100 Response Rate (Week 12-16)
Guselkumab (IL-23 inhibitor)VOYAGE 1 & 2[7]~85% (Week 16)[8]70.0-73.3% (Week 16)[7]Not Reported in Snippet
Risankizumab (IL-23 inhibitor)UltIMMa-1 & 2[9]89% (Week 16)[9]73-75.3% (Week 16)[9]47% (Week 16)[9]
Ixekizumab (IL-17A inhibitor)UNCOVER-2 & 3[10][11]82.6-89.1% (Week 12)[10]68-71% (Week 12)[11]35-41% (Week 12)[11]

Long-term studies have demonstrated the sustained efficacy of these biologics. For instance, a high proportion of patients treated with Ixekizumab maintained PASI 75, 90, and 100 responses through four years[12]. Similarly, long-term data for Guselkumab showed that nearly 83% of patients maintained a PASI 90 response at three years[8].

In Vitro Selectivity of TYK2 Inhibition

A key therapeutic advantage of selective TYK2 inhibitors like this compound is their targeted mechanism of action, which is hypothesized to minimize off-target effects associated with broader JAK inhibition. While specific in vitro selectivity data for this compound is not yet published, data for the structurally similar Deucravacitinib illustrates the principle of TYK2 selectivity.

CompoundTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Deucravacitinib Data not available>10,000>10,000>10,000

Note: Data for Deucravacitinib's minimal activity against JAK1/2/3 is from in vitro kinase binding assays. Specific IC₅₀ values were not provided in the search results.

Experimental Protocols

Validating the therapeutic potential of a TYK2 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

TYK2 Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against TYK2 kinase activity.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the amount of ADP, and therefore, directly proportional to the kinase activity.

Materials:

  • Recombinant human TYK2 enzyme

  • TYK2 substrate (e.g., Poly (4:1 Glu, Tyr))

  • ATP

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 2.5 mM MnCl₂, 0.1mg/mL BSA, 50µM DTT)[13]

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant TYK2 enzyme, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cellular STAT Phosphorylation Assay (Western Blot)

Objective: To assess the ability of a TYK2 inhibitor to block cytokine-induced phosphorylation of downstream STAT proteins in a cellular context.

Principle: Cytokine stimulation of cells leads to TYK2-mediated phosphorylation of STAT proteins. Western blotting is used to detect the levels of phosphorylated STAT (pSTAT) and total STAT. A reduction in the pSTAT/total STAT ratio in the presence of the inhibitor indicates target engagement and functional inhibition of the pathway.

Materials:

  • Human cell line expressing TYK2 and relevant cytokine receptors (e.g., NK-92, Jurkat)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., IL-12, IFN-α)

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pSTAT, anti-total STAT, anti-loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Culture cells to the desired density.

  • Starve cells in low-serum medium for a few hours to reduce basal signaling.

  • Pre-incubate cells with serial dilutions of the test compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Quantify the protein concentration of the cell lysates using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for total STAT and a loading control.

  • Quantify the band intensities and calculate the ratio of pSTAT to total STAT. Determine the IC₅₀ of the inhibitor.

Cytokine Release Assay (Luminex Multiplex Assay)

Objective: To measure the effect of a TYK2 inhibitor on the production and secretion of multiple cytokines from immune cells.

Principle: This assay uses color-coded magnetic beads coated with specific capture antibodies for different cytokines. The beads are incubated with cell culture supernatants, and the captured cytokines are detected with biotinylated detection antibodies and a streptavidin-phycoerythrin (PE) reporter. A Luminex instrument identifies each bead and quantifies the associated PE fluorescence, allowing for the simultaneous measurement of multiple cytokines.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells

  • Cell culture medium

  • Stimulant (e.g., LPS for monocytes, anti-CD3/CD28 for T cells)

  • Test compound (e.g., this compound)

  • MILLIPLEX MAP Human Cytokine/Chemokine magnetic bead panel kit (or similar)

  • Luminex 200™ or MAGPIX® system

Procedure:

  • Isolate and culture immune cells.

  • Pre-incubate the cells with the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate agent and incubate for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Following the manufacturer's protocol for the Luminex kit, add the antibody-coupled magnetic beads to a 96-well filter plate.

  • Wash the beads.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the beads and add the detection antibody cocktail.

  • Wash the beads and add the streptavidin-PE.

  • Resuspend the beads in sheath fluid and acquire the data on a Luminex instrument.

  • Analyze the data using the instrument's software to determine the concentrations of each cytokine in the samples.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine Receptor Cytokine Receptor TYK2 TYK2 Cytokine Receptor->TYK2 Activates JAK JAK Cytokine Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine Receptor Binds STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Nucleus->Gene Regulates Gene Transcription Lomedeucitinib This compound Lomedeucitinib->TYK2 Inhibits

Caption: TYK2 Signaling Pathway and Point of Inhibition.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Experimental Workflow for STAT Phosphorylation Western Blot.

Luminex_Assay_Workflow cluster_plate 96-well Plate cluster_instrument Luminex Instrument Beads Antibody-coated Magnetic Beads Sample Sample/ Standard Beads->Sample Add & Incubate DetectionAb Biotinylated Detection Ab Sample->DetectionAb Add & Incubate SAPE Streptavidin-PE DetectionAb->SAPE Add & Incubate Readout Data Acquisition & Analysis SAPE->Readout Read Plate

Caption: Workflow for Multiplex Cytokine Release Assay.

References

(S)-Lomedeucitinib: A Comparative Analysis of a Novel TYK2 Inhibitor for Psoriasis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational drug (S)-Lomedeucitinib against established psoriasis treatments. Given that this compound is currently in Phase II clinical trials with limited publicly available efficacy data, this comparison focuses on its mechanism of action as a Tyrosine Kinase 2 (TYK2) inhibitor, using the approved TYK2 inhibitor Deucravacitinib as a primary comparator.[1][2] Efficacy and safety data for established biologics and other systemic therapies are presented to provide a comprehensive landscape of current treatment options for moderate-to-severe plaque psoriasis.

Mechanism of Action: A New Frontier in Oral Psoriasis Treatment

This compound is an oral, small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of psoriasis, including Interleukin-23 (IL-23), IL-12, and Type 1 interferons.[3][4][5][6] By selectively inhibiting TYK2, this compound aims to interrupt the inflammatory cascade that drives the hyperproliferation of keratinocytes and the chronic inflammation characteristic of psoriasis.

The selectivity of TYK2 inhibitors is a key differentiator from broader JAK inhibitors. Deucravacitinib, for instance, binds to the regulatory domain of TYK2, leading to a highly selective inhibition that spares other JAK family members (JAK1, JAK2, JAK3).[3][5][7] This targeted approach is hypothesized to reduce the risk of off-target side effects associated with less selective JAK inhibitors. While the precise binding mechanism of this compound is not yet detailed in published literature, its classification as a TYK2 inhibitor suggests a similar targeted approach.

Signaling Pathway of TYK2 Inhibition in Psoriasis

TYK2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-23 / IL-12 Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation STAT_P pSTAT Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Gene Lomedeucitinib This compound Deucravacitinib Lomedeucitinib->TYK2 Inhibition Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_assessment Assessment & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (PASI, IGA, DLQI) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm_A Treatment A (this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment B (Placebo/Active Comparator) Randomization->Treatment_Arm_B Follow_Up Regular Follow-up Visits (e.g., Weeks 4, 8, 12, 16) Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Endpoint_Assessment Primary & Secondary Endpoint Assessment Follow_Up->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Navigating the Kinome: A Comparative Guide to the Cross-reactivity of TYK2 Inhibitors, Featuring (S)-Lomedeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and safety profile. This guide provides a comparative analysis of the cross-reactivity of Tyrosine Kinase 2 (TYK2) inhibitors with other kinases, with a focus on the investigational drug (S)-Lomedeucitinib (BMS-986322).

This compound is an orally administered TYK2 inhibitor that has been in development for the treatment of immune-mediated diseases such as psoriasis.[1][2] While specific quantitative data on the cross-reactivity of this compound against other Janus kinases (JAKs) is not yet publicly available, this guide will utilize data from the well-characterized selective TYK2 inhibitor, Deucravacitinib (BMS-986165), developed by the same company, to illustrate the principles of TYK2 selectivity and the experimental methodologies employed. This comparative approach offers valuable insights into the potential kinase interaction profile of this compound.

The Rationale for TYK2 Selectivity

The JAK family of kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. While inhibition of these pathways is a validated therapeutic strategy for autoimmune and inflammatory diseases, the individual JAKs have distinct biological roles. Non-selective JAK inhibitors can lead to off-target effects. For instance, inhibition of JAK2 is associated with hematological adverse events, while JAK3 inhibition can lead to broader immunosuppression. Therefore, developing inhibitors that selectively target TYK2 is a key objective to maximize therapeutic benefit while minimizing unwanted side effects.

Comparative Kinase Inhibition Profile

To quantify the selectivity of a kinase inhibitor, the half-maximal inhibitory concentration (IC50) is determined for the target kinase and a panel of other kinases. A higher IC50 value indicates lower potency, and the ratio of IC50 values between the primary target and other kinases provides a measure of selectivity.

The following table summarizes the in vitro kinase inhibitory potency of Deucravacitinib, a selective TYK2 inhibitor, against the four members of the JAK family. This data serves as a reference for the expected selectivity profile of a highly selective TYK2 inhibitor like this compound.

KinaseDeucravacitinib (BMS-986165) IC50 (nM)
TYK2 0.2
JAK1>10,000
JAK2>10,000
JAK3>10,000

Data from in vitro kinase binding assays for Deucravacitinib.

This remarkable selectivity for TYK2 over other JAK family members is a hallmark of this class of inhibitors and is attributed to a unique allosteric inhibition mechanism that targets the regulatory pseudokinase (JH2) domain of TYK2, which is less conserved among the JAK family compared to the highly homologous ATP-binding site in the catalytic (JH1) domain.

Signaling Pathway Selectivity

The functional consequence of kinase inhibitor selectivity is observed in cellular signaling pathways. TYK2 is essential for the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. The diagram below illustrates the central role of TYK2 in these pathways.

Figure 1. TYK2 Signaling Pathway and Inhibition. This diagram illustrates the central role of TYK2 in mediating signals from IL-12, IL-23, and Type I interferons, leading to the activation of STAT proteins and subsequent gene expression. This compound selectively inhibits TYK2, thereby blocking these pro-inflammatory pathways.

Experimental Protocols

The determination of kinase selectivity involves a series of robust in vitro assays. Below are representative protocols for the key experiments used to generate the comparative data for selective TYK2 inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory activity of a compound against a panel of purified kinases.

Principle: These assays measure the ability of an inhibitor to block the enzymatic activity of a kinase, which is typically the phosphorylation of a substrate. The result is expressed as the IC50 value.

Generalized Protocol:

  • Reagents:

    • Recombinant human kinases (e.g., TYK2, JAK1, JAK2, JAK3).

    • Kinase-specific peptide substrate.

    • Adenosine triphosphate (ATP).

    • Test compound (this compound) serially diluted in DMSO.

    • Assay buffer.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a multi-well plate, combine the kinase, peptide substrate, and assay buffer. c. Add the diluted test compound to the wells. Include positive (known inhibitor) and negative (vehicle) controls. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature for a specified time (e.g., 60 minutes at 30°C). f. Stop the reaction and add the detection reagents according to the manufacturer's instructions. g. Measure the signal (e.g., luminescence or fluorescence) using a plate reader. h. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. i. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Compound Dilution Plate_Setup Plate Setup Compound_Dilution->Plate_Setup Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Plate_Setup ATP_Addition ATP Addition Plate_Setup->ATP_Addition Incubation Incubation Detection Signal Detection Incubation->Detection ATP_Addition->Incubation Data_Analysis Data Analysis (IC50) Detection->Data_Analysis

Figure 2. In Vitro Kinase Inhibition Assay Workflow. This diagram outlines the key steps in a typical biochemical assay to determine the IC50 of an inhibitor against a specific kinase.

Cellular Phosphorylation Assay (Functional Assay)

Objective: To measure the ability of a compound to inhibit cytokine-induced phosphorylation of downstream signaling proteins (e.g., STATs) in a cellular context.

Principle: This assay assesses the functional consequence of kinase inhibition within a relevant biological system, providing a more physiologically relevant measure of potency.

Generalized Protocol:

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.

    • Cytokines to stimulate specific JAK pathways (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2/JAK2).

    • Test compound (this compound).

    • Cell culture medium.

    • Fixation and permeabilization buffers.

    • Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT4, anti-pSTAT5).

  • Procedure: a. Culture the cells and treat with serial dilutions of the test compound for a defined period. b. Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation. c. Fix and permeabilize the cells to allow antibody entry. d. Stain the cells with the fluorescently labeled anti-pSTAT antibodies. e. Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation. f. Calculate the percentage of inhibition of STAT phosphorylation at each compound concentration. g. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion

While specific cross-reactivity data for this compound is not yet in the public domain, the extensive characterization of other selective TYK2 inhibitors like Deucravacitinib provides a strong indication of the expected selectivity profile. The unique allosteric mechanism of targeting the TYK2 pseudokinase domain allows for a high degree of selectivity over other JAK family members. This selectivity is crucial for minimizing off-target effects and potentially offering a more favorable safety profile compared to broader-acting JAK inhibitors. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity, a critical step in the development of novel targeted therapies. As more data on this compound becomes available, a direct comparison will further elucidate its position within the landscape of selective TYK2 inhibitors.

References

Validating the Specificity of BMS-986322 for TYK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BMS-986322, a novel Tyrosine Kinase 2 (TYK2) inhibitor, with other relevant kinase inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological pathways and experimental workflows. BMS-986322 (lomedeucitinib) is a deuterated form of deucravacitinib (B606291), and as such, shares its highly selective mechanism of action.[1][2][3] Data for deucravacitinib is used here to illustrate the specificity of this class of TYK2 inhibitors.

Data Presentation: Kinase Inhibition Profile

The specificity of a kinase inhibitor is paramount to its safety and efficacy profile. Off-target inhibition can lead to undesirable side effects. The following tables summarize the in vitro inhibitory activity of deucravacitinib, a close structural analog of BMS-986322, against TYK2 and other Janus kinases (JAKs). This data highlights the exceptional selectivity of this class of molecules for TYK2.

Table 1: Biochemical Inhibition of TYK2 and JAKs

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Deucravacitinib (analog of BMS-986322)0.2>10,000>10,000>10,000
Tofacitinib17-33 fold lower than TYK2 IC50Potent InhibitionPotent InhibitionPotent Inhibition
Upadacitinib17-33 fold lower than TYK2 IC50Potent InhibitionVariable InhibitionPotent Inhibition
Baricitinib17-33 fold lower than TYK2 IC50Potent InhibitionPotent InhibitionVariable Inhibition

IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data compiled from multiple sources.[4][5][6]

Table 2: Cellular Inhibition of Cytokine Signaling Pathways

CompoundTYK2-dependent (IL-12/IL-23) IC50 (nM)JAK1/JAK3-dependent (IL-2) IC50 (nM)JAK2-dependent (TPO) IC50 (nM)
Deucravacitinib (analog of BMS-986322)7.4405>10,000
Tofacitinib>1000Potent InhibitionPotent Inhibition
Upadacitinib>1000Potent InhibitionVariable Inhibition
Baricitinib>1000Potent InhibitionPotent Inhibition

Cellular IC50 values were determined in human peripheral blood mononuclear cells (PBMCs) or whole blood assays by measuring the inhibition of cytokine-induced STAT phosphorylation.[1][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide to validate the specificity of TYK2 inhibitors like BMS-986322.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials and Reagents:

  • Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes

  • Kinase-specific substrate (e.g., IRS1-tide for TYK2)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds (BMS-986322 and other inhibitors) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents and prepare a 1x Kinase Assay Buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Master Mix Preparation: Prepare a master mix containing the 1x Kinase Assay Buffer, ATP, and the kinase-specific substrate.

  • Dispense Master Mix: Add the master mix to the wells of a 384-well plate.

  • Add Test Compounds: Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Initiate Kinase Reaction: Add the diluted kinase enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Detect Luminescence: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced to ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10]

Cellular STAT Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream effectors of TYK2 and JAK signaling.

Materials and Reagents:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line

  • Cell culture medium

  • Cytokines (e.g., IL-12, IL-23, IFN-α for TYK2; IL-2, IL-6 for other JAKs)

  • Test compounds (BMS-986322 and other inhibitors) dissolved in DMSO

  • Fixation and permeabilization buffers

  • Phospho-specific antibodies against STATs (e.g., pSTAT1, pSTAT3, pSTAT4, pSTAT5)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood or culture a suitable cell line.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the desired signaling pathway.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer to preserve the phosphorylation state of the proteins, followed by permeabilization to allow antibody entry.

  • Staining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated STAT proteins.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer to measure the fluorescence intensity of the stained cells.

  • Data Analysis: Determine the percentage of cells with phosphorylated STATs in the presence and absence of the inhibitor. Calculate the IC50 value by plotting the percent inhibition against the compound concentration.[3][11][12][13]

Whole Blood Assay

This assay assesses the inhibitory activity of compounds in a more physiologically relevant matrix that includes plasma proteins and red blood cells.

Materials and Reagents:

  • Freshly drawn human whole blood

  • Cytokines (as in the cellular STAT phosphorylation assay)

  • Test compounds (BMS-986322 and other inhibitors) dissolved in DMSO

  • Lysis buffer

  • Wash buffers

  • Antibodies and detection reagents for ELISA or flow cytometry

Procedure:

  • Compound Incubation: Add serial dilutions of the test compounds to aliquots of whole blood and incubate.

  • Cytokine Stimulation: Add the appropriate cytokine to stimulate the specific signaling pathway.

  • Cell Lysis and Analysis: After incubation, either lyse the red blood cells and proceed with intracellular staining for phospho-STATs as in the cellular assay, or collect the plasma to measure the production of downstream cytokines (e.g., IFN-γ) by ELISA.

  • Data Analysis: Determine the IC50 values based on the inhibition of STAT phosphorylation or cytokine production.[14][15][16][17][18]

Mandatory Visualizations

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating signals from key cytokines implicated in autoimmune and inflammatory diseases.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-12 IL-12 IL-12R IL-12 Receptor IL-12->IL-12R IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Type I IFN Type I IFN IFNAR Type I IFN Receptor Type I IFN->IFNAR TYK2 TYK2 IL-12R->TYK2 JAK2 JAK2 IL-12R->JAK2 IL-23R->TYK2 IL-23R->JAK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT1 STAT1 TYK2->STAT1 P STAT2 STAT2 TYK2->STAT2 P STAT3 STAT3 TYK2->STAT3 P STAT4 STAT4 TYK2->STAT4 P JAK1->STAT1 P JAK1->STAT2 P JAK2->STAT3 P JAK2->STAT4 P pSTAT pSTAT Dimer STAT1->pSTAT STAT2->pSTAT STAT3->pSTAT STAT4->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression BMS986322 BMS-986322 BMS986322->TYK2

Caption: TYK2 signaling pathway and the point of inhibition by BMS-986322.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This diagram outlines the key steps in determining the in vitro potency of a kinase inhibitor.

Kinase_Assay_Workflow start Start reagent_prep Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions start->reagent_prep reaction_setup Set up Kinase Reaction in 384-well Plate reagent_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation terminate_rxn Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation->terminate_rxn detect_adp Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) terminate_rxn->detect_adp read_plate Measure Luminescence detect_adp->read_plate data_analysis Calculate % Inhibition and IC50 Value read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.

Logical Relationship: Allosteric vs. ATP-Competitive Inhibition

This diagram illustrates the difference in the mechanism of action between BMS-986322 and traditional JAK inhibitors.

Inhibition_Mechanism cluster_ATP_Competitive ATP-Competitive Inhibition (e.g., Tofacitinib) cluster_Allosteric Allosteric Inhibition (BMS-986322) TYK2_Structure TYK2 Enzyme Catalytic (JH1) Domain Pseudokinase (JH2) Domain ATP ATP ATP->TYK2_Structure:f1 Binds here Pan_JAKi Pan-JAK Inhibitor Pan_JAKi->TYK2_Structure:f1 Competes with ATP BMS986322 BMS-986322 BMS986322->TYK2_Structure:f2 Binds here, inducing conformational change

Caption: Comparison of allosteric and ATP-competitive kinase inhibition mechanisms.

References

Safety Operating Guide

Personal protective equipment for handling (S)-Lomedeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of (S)-Lomedeucitinib, a potent tyrosine protein kinase (TYK2) inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of the compound in a laboratory setting. As a potent, biologically active small molecule, this compound should be handled with a high degree of caution, treating it as potentially hazardous.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The required level of protection varies depending on the specific laboratory activity. The following table summarizes the recommended PPE for different tasks.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.Gloves: Two pairs of nitrile gloves (double-gloving) are required. Gloves should be changed immediately upon contamination.Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.Lab Coat: A dedicated, disposable or non-absorbent lab coat.Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves.Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.Lab Coat: Standard laboratory coat.Ventilation: All work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat.

Experimental Protocols: Safe Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risk and ensure the compound's stability.

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Document the receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled. The recommended storage for the solid powder is at -20°C for up to 3 years.[1]

Preparation of Stock Solutions:

  • Preparation: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.

  • Weighing: Use a precision balance within the fume hood. Handle the solid compound carefully to avoid generating dust.

  • Solvent Addition: this compound is soluble in DMSO.[1] Slowly add the desired solvent to the vial containing the solid compound.

  • Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution. Gentle warming may aid solubility.[1]

  • Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage of Solutions: Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]

General Handling Practices:

  • Designated Area: Conduct all work with this compound in a designated and clearly marked area within the laboratory.

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_procedure Procedure cluster_cleanup Post-Procedure start Start: Task Involving This compound assess_task Assess Laboratory Activity (e.g., Weighing, Solution Prep, Cell Culture) start->assess_task weighing Weighing Solid: - N95 Respirator - Double Nitrile Gloves - Goggles - Disposable Coat assess_task->weighing Solid Form solution Solution Handling: - Double Nitrile Gloves - Goggles/Face Shield - Lab Coat assess_task->solution Liquid Form cell_culture Cell Culture: - Nitrile Gloves - Safety Glasses - Lab Coat assess_task->cell_culture In Vitro don_ppe Don Appropriate PPE weighing->don_ppe solution->don_ppe cell_culture->don_ppe perform_task Perform Task in Designated Containment (Fume Hood / BSC) don_ppe->perform_task doff_ppe Doff and Dispose of Contaminated PPE perform_task->doff_ppe decontaminate Decontaminate Work Area doff_ppe->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands end End wash_hands->end

Caption: Workflow for PPE Selection and Use when Handling this compound.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2]

  • Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.